Technical Documentation Center

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid
  • CAS: 1089276-12-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Mechanism of Action of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. Based on a detailed structural analysis, this compound is cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. Based on a detailed structural analysis, this compound is classified as a putative phosphodiesterase 4 (PDE4) inhibitor. The presence of the 3,4-dimethoxyphenyl moiety is a hallmark of numerous well-characterized PDE4 inhibitors, including the prototypical compound, rolipram. This guide elucidates the foundational role of the cyclic adenosine monophosphate (cAMP) signaling pathway and the critical function of PDE4 enzymes in its regulation. We will explore the molecular interactions governing the inhibition of PDE4, the resultant downstream cellular effects, and provide detailed, field-proven experimental protocols for the validation of this mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction and the development of novel therapeutics for inflammatory and neurological disorders.

Introduction: Structural Rationale for a Hypothesized PDE4 Inhibitor

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a chiral amino acid derivative featuring a key pharmacophore: the 3,4-dimethoxyphenyl group. This catechol-ether structure is integral to the binding of a major class of selective PDE4 inhibitors.[1] The prototypical PDE4 inhibitor, rolipram, and clinically approved drugs like roflumilast, share this structural feature, which is crucial for their interaction with the enzyme's active site.[2][3]

The PDE4 enzyme family is a critical regulator of intracellular signaling, primarily through its specific hydrolysis of cAMP, a ubiquitous second messenger.[4][5] By degrading cAMP to its inactive form, 5'-AMP, PDE4 terminates cAMP-mediated signaling cascades.[6] Inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP.[7][8] This elevation in cAMP levels subsequently activates downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn modulate a wide array of cellular functions, including inflammation, immune responses, and neuronal activity.[4][9]

Given the strong structural precedent, this guide will proceed under the well-founded hypothesis that (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid functions as a competitive inhibitor of the PDE4 enzyme.

The PDE4 Enzyme and the cAMP Signaling Pathway

The Central Role of cAMP

Cyclic AMP is synthesized from ATP by adenylyl cyclase, an enzyme typically activated by G-protein coupled receptors (GPCRs). It governs a multitude of physiological processes. In immune cells, elevated cAMP levels are generally associated with an anti-inflammatory state, characterized by the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[7][10] In the central nervous system, cAMP is integral to processes of learning, memory, and mood regulation.[5]

The PDE4 Family: Key Regulators of cAMP

The PDE4 family consists of four genes (PDE4A, B, C, and D) which encode for over 20 different isoforms through alternative mRNA splicing.[11] These isoforms are expressed in a cell- and tissue-specific manner, allowing for highly localized and compartmentalized regulation of cAMP signaling.[9][12] This compartmentalization is crucial for the specificity of cellular responses to various stimuli.[12] PDE4 enzymes are particularly prevalent in immune cells, respiratory cells, and cells within the central nervous system, making them attractive therapeutic targets for a range of diseases.[5][7]

The core mechanism of PDE4 inhibitors revolves around their ability to competitively bind to the active site of the enzyme, preventing the hydrolysis of cAMP.[4] This leads to a sustained elevation of intracellular cAMP, amplifying the signaling cascades mediated by PKA and EPAC.[7]

Signaling Pathway Diagram

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the effect of its inhibition.

PDE4_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes to Response Cellular Response (e.g., ↓ Inflammation) PKA->Response Leads to Inhibitor (2R)-2-amino-4-(3,4-dimethoxy phenyl)butanoic acid Inhibitor->PDE4 Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of a PDE4 inhibitor.

Molecular Mechanism of Inhibition

The catalytic domain of PDE4 enzymes contains a deep, hydrophobic pocket that accommodates the substrate, cAMP. The active site features key residues and two divalent metal ions (typically Zn²⁺ and Mg²⁺) that are essential for catalysis.

Based on crystal structures of PDE4 complexed with inhibitors like rolipram, the 3,4-dimethoxyphenyl group of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is predicted to bind within this hydrophobic pocket.[2][13] Specifically, the methoxy groups are expected to form crucial hydrogen bonds with a conserved glutamine residue (Gln369 in PDE4D2), effectively anchoring the inhibitor in the active site and preventing cAMP from binding.[13] The butanoic acid portion of the molecule will occupy other regions of the active site, contributing to the overall binding affinity and selectivity.

It is noteworthy that PDE4 inhibitors can exhibit differential binding to conformational states of the enzyme, often referred to as the high-affinity rolipram binding site (HARBS) and the low-affinity rolipram binding site (LARBS).[14][15][16] The HARBS conformation is thought to be particularly relevant for the anti-inflammatory and neuroprotective effects of these inhibitors.[15]

Downstream Cellular and Physiological Consequences

By increasing intracellular cAMP, (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is expected to elicit a range of anti-inflammatory and neuromodulatory effects.

Table 1: Predicted Physiological Effects of PDE4 Inhibition
Cellular TargetDownstream Effect of Increased cAMPPhysiological Outcome
Immune Cells (Macrophages, T-cells)Activation of PKA, leading to phosphorylation and inhibition of NF-κB pathway; phosphorylation of CREB.[7][8]Suppression of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β); increased production of anti-inflammatory cytokines (IL-10).[10]
Airway Smooth Muscle Cells PKA-mediated phosphorylation of proteins involved in muscle contraction.Bronchodilation and relaxation of airway smooth muscle.[3][6]
Vascular Endothelial Cells Activation of PKA and EPAC.Reduced vascular permeability and inflammation.[9]
Neurons (e.g., in Hippocampus)Modulation of ion channel function and gene expression via PKA/CREB pathway.Potential for pro-cognitive, neuroprotective, and antidepressant effects.[5][17]

Experimental Validation Protocols

To empirically validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required. The following protocols represent a standard workflow for characterizing a novel PDE4 inhibitor.

Experimental Workflow Diagram

Workflow start Start: Hypothesized PDE4 Inhibitor step1 Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay start->step1 result1 Determine IC₅₀ Value step1->result1 step2 Protocol 2: Cell-Based cAMP Accumulation Assay result2 Measure EC₅₀ Value step2->result2 step3 Protocol 3: In Vitro Cytokine Inhibition Assay result3 Quantify Cytokine Reduction (e.g., TNF-α) step3->result3 result1->step2 If potent (low IC₅₀) result2->step3 If active (low EC₅₀) conclusion Conclusion: Validate Mechanism of Action result3->conclusion If significant inhibition

Caption: A typical experimental workflow for characterizing a novel PDE4 inhibitor.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol determines the direct inhibitory activity of the compound on purified PDE4 enzyme.

Objective: To calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D).[18]

  • (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

  • cAMP substrate

  • Assay buffer (e.g., 50 mM Tris, 6 mM MgCl₂, pH 7.5)

  • Snake venom nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green) or a suitable cAMP detection kit.[19]

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add the assay buffer, PDE4 enzyme, and the test compound dilutions.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by heat inactivation).

  • Add snake venom nucleotidase to convert the 5'-AMP product to adenosine and inorganic phosphate.[19]

  • Quantify the amount of inorganic phosphate produced using a colorimetric method or measure the remaining cAMP.[19]

  • Calculate the percentage of PDE4 inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the compound's ability to increase intracellular cAMP levels in a cellular context.

Objective: To determine the EC₅₀ value (the concentration of compound that provokes a response halfway between the baseline and maximum response).

Materials:

  • A suitable cell line expressing PDE4 (e.g., RAW 264.7 macrophages, HEK293 cells).

  • (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

  • Cell culture medium and reagents

  • Adenylyl cyclase stimulator (e.g., Forskolin)

  • Commercially available cAMP detection kit (e.g., HTRF, luminescence-based like cAMP-Glo™, or ELISA).[20][21][22][23]

  • 96- or 384-well cell culture plates

Procedure:

  • Seed cells into multi-well plates and culture until they reach appropriate confluency.

  • Replace the culture medium with assay buffer.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.

  • After the stimulation period, lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a chosen detection kit, following the manufacturer's instructions.[22]

  • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the compound concentration to determine the EC₅₀ value.

Protocol 3: In Vitro Cytokine Inhibition Assay

This functional assay assesses the anti-inflammatory potential of the compound by measuring its effect on cytokine production in immune cells.

Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α) release.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).

  • (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

  • Inflammatory stimulus (e.g., Lipopolysaccharide, LPS).[24]

  • Cell culture medium and reagents

  • Commercially available ELISA kits for the specific cytokines to be measured (e.g., TNF-α, IL-6).[24]

  • 24- or 96-well cell culture plates

Procedure:

  • Seed the immune cells into multi-well plates. For PBMCs, they are used in suspension; for adherent cells like macrophages, allow them to adhere overnight.[24]

  • Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.[24]

  • Stimulate the cells with LPS (e.g., 1 µg/mL for macrophages) to induce the production and release of pro-inflammatory cytokines.[24]

  • Incubate for a suitable period (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants using an ELISA kit according to the manufacturer's protocol.[24]

  • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC₅₀ for cytokine inhibition.

Conclusion

The structural features of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid strongly support the hypothesis that it acts as a selective inhibitor of phosphodiesterase 4. This mechanism involves the competitive inhibition of the PDE4 enzyme, leading to an accumulation of intracellular cAMP. The subsequent activation of downstream effectors like PKA is predicted to mediate significant anti-inflammatory and neuromodulatory effects. The experimental protocols detailed in this guide provide a robust framework for the systematic validation of this mechanism of action and the characterization of the compound's pharmacological profile. This research is pivotal for the potential development of novel therapeutics for a wide range of debilitating inflammatory and neurological diseases.[25]

References

  • Benchchem. The Role of Potent and Selective PDE4 Inhibitors in cAMP Signaling Pathways: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESzRvqw_s4lR6-qytgcl1AS2h15GRb0_i78OLPc6K-rV1wULDSlcMikoKh809d7T2632Mu5fzU1xTB-8hnirmXvgUaubzYO5fezuHIDuD5FLW83NAHS8ndM7HzjjJCS_Gi1YsysQhtoTEfVhCgDTGy6eqeoQnFM-EKM1OJg-D_gUGcQyT8nhtAlJ2WHAmZ_0Ulam3fABxpQGI3Jp2QrcIFg95a8s0A0LMxisRBYDDOY9fDVVNB1-FtAUM=]
  • Beard, M. B., et al. (2019). PDE4-Mediated cAMP Signalling. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6600529/]
  • Patsnap Synapse. (2024). What are PDE4 inhibitors and how do they work? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-3oJLOkakd8oKaXBIWbbHCwSO-L0Xnfn2ZJ_r4F37hH1oq70RvFiXcmXtdR1_peoUZYdBzXANCE-Rj2w59NqVFReIOgMCVAjWIYpFrEPFz0LMTWMnXo28JBlkS335eMd2OngxlyfGGZFs4KmZEBLKN8Z3c5hJ1HZT-lMpmE1l8nkU9Kir_NG6vc1deQ==]
  • Houslay, M. D., et al. (2007). cAMP-Specific Phosphodiesterase-4 Enzymes in the Cardiovascular System. Circulation Research. [URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.107.150919]
  • Conti, M., & Beavo, J. (2007). Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure. Journal of Biological Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2174411/]
  • Wikipedia. PDE4 inhibitor. [URL: https://en.wikipedia.org/wiki/PDE4_inhibitor]
  • Nishi, A., et al. (2008). Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum. Journal of Neuroscience. [URL: https://www.jneurosci.org/content/28/42/10460]
  • ResearchGate. (n.d.). Phosphodiesterase 4 (PDE4) inhibitor mechanism of action in chronic inflammatory skin disorders (CISD). [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-phosphodiesterase-4-inhibitors-PDEIs-PDE4Is-inhibit-the_fig1_313835639]
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol. [URL: https://www.promega.com/products/cell-signaling/gpcr-signaling-assays/camp-glo-assay/?
  • ResearchGate. (n.d.). PDE4 inhibitor binding. (A) Binding of (R)-rolipram (darker sticks) and (S). [URL: https://www.researchgate.net/figure/PDE4-inhibitor-binding-A-Binding-of-R-rolipram-darker-sticks-and-S-rolipram_fig6_44662363]
  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6193475/]
  • Oger, F., et al. (2022). The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/18/10616]
  • Benchchem. Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Using Phenyl 5-bromofuran-2-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsORh7MKd1NThgaLimf6PKO0CK94LFDIqkYwE_epeAnTd7uKjB7tw0zkdJ1mA9B4xjCIzQwNOO0KGGpGs8tSeKng2WXdEvf5tvvgjVOOUAR-cKABXrXA_CxKfxR1bGQs_YAz7bFkoTJK-QiNcpTbMp57npSaIW_dzlEWxrYfH01HwVlbcrXTe-NKv4ZL34611sY4Dwm33Rbd6RxdgTCUNQ9O9roqzKU869QAMCP5jxnZdsp3EWFOB4mxuyKz-qP05lE4bU0I8k_9BD]
  • ResearchGate. (n.d.). Binding mode of rolipram in PDE4B (a) and PDE4D (b) active site, F1 in. [URL: https://www.researchgate.net/figure/Binding-mode-of-rolipram-in-PDE4B-a-and-PDE4D-b-active-site-F1-in-PDE4B-c-and_fig3_324424785]
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. [URL: https://www.promega.com/products/cell-signaling/gpcr-signaling-assays/glosensor-camp-assay/?
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay. [URL: https://www.promega.sg/products/cell-signaling/gpcr-signaling-assays/camp-glo-assay/]
  • Benchchem. The Inhibitory Action of PDE4 Inhibitors on Pro-Inflammatory Cytokines: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-dvZnCpQ4pcXCaguqpbA2W-UzqHFa8v2kf55-Tld6KciI_c_8CmjEa3Fe9_PMsop_8v_2iyTYf_GxAgtJn__YGR3kaPGO5uITAMq1pC_jXGLDcvUSgcUIXvpnne2d0QCpsy8WJ8LAvV27OCAvM-MirjiPY3D2FSKYacTEwXokUqHw8GP5iXe_gzOml-Nrgbu-5ZW_4dyzr1kKD8WRoZN_aJ2njcQjyoKzfQlVFSW2UdlEfAQo]
  • Gooljar, S. B., et al. (2016). Epac and the high affinity rolipram binding conformer of PDE4 modulate neurite outgrowth and myelination using an in vitro spinal cord injury model. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4842921/]
  • NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
  • Gurney, M. E., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1423491112]
  • Promega Corporation. (n.d.). cAMP-Glo™ Max Assay Technical Manual. [URL: https://www.promega.com/products/cell-signaling/gpcr-signaling-assays/camp-glo-max-assay/?
  • Lin, C. S. (2007). Evaluation of PDE4 inhibition for COPD. International Journal of Chronic Obstructive Pulmonary Disease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2695201/]
  • Zhang, X., et al. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609341/]
  • R Discovery. Selective PDE4 Inhibitor Research Articles. [URL: https://discovery.researcher.life/search/selective%20pde4%20inhibitor/articles]
  • ResearchGate. (n.d.). Overview of approved PDE4 inhibitors and next generation PDE4B/D. [URL: https://www.researchgate.
  • Wang, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Journal of Translational Medicine. [URL: https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-024-05307-2]
  • Huston, E., et al. (2017). Determination of the efficacy of established and novel PDE4 inhibitors. Biochemical Journal. [URL: https://www.researchgate.net/publication/319989254_Determination_of_the_efficacy_of_established_and_novel_PDE4_inhibitors_in_suppressing_cAMP_signalling_in_cardiomyocytes]

Sources

Exploratory

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid chemical structure and properties

An In-depth Technical Guide: (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid Audience: Researchers, scientists, and drug development professionals. Executive Summary (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a non-proteinogenic, chiral amino acid of significant interest for medicinal chemistry and drug development. Its structure combines a stereodefined amino acid core with a 3,4-dimethoxyphenyl moiety, a common feature in many biologically active compounds. The incorporation of such unnatural amino acids into peptides or their use as scaffolds for small molecules can enhance metabolic stability, introduce conformational constraints, and modulate pharmacological activity.[1] A review of current scientific literature reveals a notable scarcity of direct experimental data for this specific compound. This guide, therefore, serves as a foundational technical resource, synthesizing information from structurally related molecules to delineate its chemical structure, predict its physicochemical properties, and propose robust, field-proven synthetic strategies. By providing detailed, logical workflows, this document aims to empower researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.

Introduction to a Novel Chemical Scaffold

The rational design of therapeutic agents frequently involves the use of non-natural amino acids to overcome the limitations of native peptides, such as poor bioavailability and rapid degradation.[1] (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid belongs to this pivotal class of molecules. Its key structural attributes—the (R)-configuration at the α-carbon, the butanoic acid chain, and the catechol-derived dimethoxy-phenyl ring—offer a unique combination of properties for probing biological systems and constructing novel therapeutics. The 3,4-dimethoxyphenyl group, in particular, is a well-established pharmacophore found in compounds targeting a range of receptors and enzymes. This guide provides a comprehensive overview of the molecule's core characteristics and a practical framework for its synthesis and potential evaluation.

Chemical Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is fundamental to its application. This section details the molecular architecture and predicted physicochemical parameters of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

Chemical Identity
  • IUPAC Name: (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

  • Molecular Formula: C₁₂H₁₇NO₄

  • Molecular Weight: 239.27 g/mol

Caption: 2D Structure of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Source
Molecular Weight 239.27 g/mol Calculated from Molecular Formula
Topological Polar Surface Area (TPSA) 89.55 ŲEstimated based on amino and carboxyl groups. Similar amino acids have TPSA values in this range.[2]
logP (Octanol-Water Partition Coefficient) 0.5 - 1.5Estimated based on the presence of the lipophilic dimethoxyphenyl group and the hydrophilic amino acid moiety.[2]
Hydrogen Bond Donors 3Counted from -NH₂ and -COOH groups.[2]
Hydrogen Bond Acceptors 4Counted from O in -COOH and two -OCH₃ groups.[2]
Rotatable Bonds 6Counted from the single bonds in the butanoic chain and methoxy groups.[2]
pKa₁ (Carboxylic Acid) ~2.2Typical value for the α-carboxyl group of an amino acid.
pKa₂ (Ammonium) ~9.4Typical value for the α-amino group of an amino acid.

Proposed Strategies for Asymmetric Synthesis

The absence of a commercially available source or a published synthesis necessitates the development of a reliable synthetic route. The primary challenge lies in controlling the stereochemistry at the α-carbon to yield the desired (R)-enantiomer. Below are two robust, field-proven strategies adapted from established methodologies for asymmetric amino acid synthesis.[3]

Strategy 1: Asymmetric Alkylation of a Chiral Glycine Equivalent

This method is a gold standard for producing enantiomerically pure α-amino acids. It relies on a chiral auxiliary to direct the stereoselective alkylation of a glycine nucleophile. The causality behind this choice is the high degree of stereocontrol and the ability to recycle the valuable chiral auxiliary.[3]

G start Glycine + Chiral Auxiliary ((S)-BPB) complex Ni(II) Schiff Base Complex start->complex + Ni(NO₃)₂ alkylation Alkylated Ni(II) Complex (Diastereomerically Pure) complex->alkylation + Electrophile + Base (KOH) electrophile 1-(2-bromoethyl)-3,4-dimethoxybenzene hydrolysis Acid Hydrolysis (6N HCl) alkylation->hydrolysis product (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid hydrolysis->product recycle Chiral Auxiliary (Recovered) hydrolysis->recycle

Caption: Workflow for Asymmetric Synthesis via Chiral Glycine Equivalent.

Step-by-Step Experimental Protocol:

  • Preparation of the Electrophile, 1-(2-bromoethyl)-3,4-dimethoxybenzene:

    • To a solution of 2-(3,4-dimethoxyphenyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (PBr₃) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the target electrophile. The choice of bromination provides a good leaving group for the subsequent Sₙ2 reaction.

  • Formation of the Chiral Ni(II) Schiff Base Complex:

    • Stir a mixture of the chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB), glycine, and nickel(II) nitrate in methanol.

    • Add a solution of sodium hydroxide to deprotonate the glycine, facilitating the formation of the square-planar Ni(II) complex. The complex's rigid structure is crucial for shielding one face of the glycine enolate from the electrophile.

    • Isolate the resulting deep red complex by filtration.

  • Stereoselective Alkylation:

    • Suspend the dried Ni(II) complex and the prepared electrophile in an anhydrous polar aprotic solvent, such as acetonitrile or DMF.

    • Add a non-nucleophilic base, such as powdered potassium hydroxide, to generate the nucleophilic enolate.

    • Stir the reaction at room temperature for 12-24 hours. The bulky chiral auxiliary effectively blocks one face of the planar enolate, forcing the electrophile to attack from the opposite face, thus ensuring high diastereoselectivity.

  • Hydrolysis and Purification:

    • Disassemble the alkylated complex by stirring with 6N hydrochloric acid. This protonates the Schiff base and releases the newly synthesized amino acid into the aqueous phase.

    • Filter the mixture to recover the protonated chiral auxiliary, which can be neutralized and recycled.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining organic impurities.

    • Isolate the final amino acid product from the aqueous phase, typically by ion-exchange chromatography or crystallization. This self-validating protocol includes the recovery of the auxiliary and purification of the product, confirming the reaction's success.

Potential Applications and Future Research Directions

Given its unique structure, (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a prime candidate for various applications in drug discovery. While direct biological data is absent, its potential can be inferred from the activities of related compounds.[4]

  • Neuroactive Drug Development: The 3,4-dimethoxyphenyl moiety is structurally related to catecholamines like dopamine. This makes the compound an interesting building block for synthesizing novel ligands for CNS targets, potentially including NMDA or dopamine receptors.[5]

  • Peptidomimetic Design: Incorporating this amino acid into a peptide sequence could confer resistance to enzymatic degradation and introduce specific conformational bends, which can be exploited to enhance binding affinity and selectivity for a target protein.

  • Asymmetric Synthesis: As a chiral building block, it can serve as a starting material for the synthesis of more complex, stereochemically defined molecules.

Proposed Workflow for Biological Characterization

For researchers who synthesize this compound, a logical next step is to assess its biological activity. The following workflow provides a standard, high-level approach to initial characterization.

G synthesis Synthesis & Purification (Purity >98%) in_vitro In Vitro Target Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Panels) synthesis->in_vitro Primary Screening cellular Cell-Based Assays (Cytotoxicity, Pathway Activation, Functional Response) in_vitro->cellular Identified 'Hits' hit_validation Hit Validation & Dose-Response cellular->hit_validation Confirmed Activity in_vivo In Vivo PK/PD & Efficacy Studies (If Warranted) hit_validation->in_vivo Lead Candidate

Caption: A logical workflow for the initial biological screening of the title compound.

Conclusion

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid represents an unexplored but highly promising molecule for chemical biology and medicinal chemistry. While a lack of published data highlights a clear research opportunity, its structure provides strong rationale for its potential utility. The detailed synthetic strategy outlined in this guide offers a practical and efficient pathway for researchers to access this compound in high enantiomeric purity. The subsequent characterization and biological screening of this novel amino acid could unlock new avenues for the development of next-generation therapeutics.

References

  • Kondratov, I. S., Logvinenko, I. G., Tolmachova, N. A., Morev, R. N., Kliachyna, M. A., Clausen, F., Daniliuc, C. G., & Haufe, G. (2016). Supporting Information: Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – CF3O-containing analogue of natural lipophilic amino acids. Royal Society of Chemistry.
  • PubChem. (n.d.). 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • Kondratov, I. S., Logvinenko, I. G., Tolmachova, N. A., Morev, R. N., Kliachyna, M. A., Clausen, F., Daniliuc, C. G., & Haufe, G. (2017). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry, 15, 672-679.
  • Suwito, H., Ul Haq, K., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available at: [Link]

  • Papatriantafyllopoulou, C., Raptopoulou, C. P., Terzis, A., Kessissoglou, D. P., & Psomas, G. (2021). 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 297. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • LookChem. (n.d.). 4-(3,4-dimethoxyphenyl)butanoic acid. Retrieved from: [Link]

  • Queen's University. (n.d.). Bio NMR spectroscopy. Retrieved from: [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3,4-dihydroxybutanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). (2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[(4-iodophenyl)methyl]amino]butanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Tarasenko, K. V., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2019(4), M1100. Available at: [Link]

  • Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. Available at: [Link]

  • Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Biosciences, 9, 988347. Available at: [Link]

Sources

Foundational

In Vitro Pharmacological Profile of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary In the landscape of rational drug design, non-proteogenic chiral amino acids serve as critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In the landscape of rational drug design, non-proteogenic chiral amino acids serve as critical building blocks for developing highly specific, metabolically stable peptidomimetics and small-molecule therapeutics. (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid —commonly referred to as D-3,4-dimethoxyhomophenylalanine—is a highly specialized pharmacophore[1].

Unlike naturally occurring catecholamines (e.g., L-DOPA) or standard aromatic amino acids, this compound features a homologated aliphatic chain, a D-configuration stereocenter, and a methoxy-protected aromatic ring. This whitepaper details the structural rationale, in vitro pharmacological profiling, and standardized assay protocols for evaluating this compound and its derivatives in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition, NMDA receptor antagonism, and CNS-active tetrahydroisoquinoline synthesis.

Structural Rationale & Pharmacophore Utility

To understand the in vitro behavior of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, we must analyze the causality behind its specific structural modifications:

  • The (2R) Stereocenter (D-Configuration): Natural L-amino acids are highly susceptible to enzymatic degradation by endogenous proteases. Inverting the stereocenter to the (2R) configuration confers profound proteolytic stability, dramatically increasing the in vitro and in vivo half-life of peptides incorporating this moiety.

  • The Homologated Chain (Butanoic vs. Propanoic Acid): The addition of a methylene group extends the distance between the α-carbon and the aromatic ring. This spatial extension allows the aromatic moiety to probe deeper lipophilic pockets (such as the S1 and S2 subsites in DPP-4) that standard phenylalanine derivatives cannot reach[2].

  • The 3,4-Dimethoxy Substitution: Hydroxyl groups on aromatic rings (catechols) are rapid targets for Phase II metabolism (glucuronidation and sulfation) and oxidation. Replacing them with methoxy groups shields the ring from rapid degradation while maintaining hydrogen-bond acceptor capabilities and increasing overall lipophilicity, which is crucial for blood-brain barrier (BBB) penetration in CNS targets.

Core In Vitro Pharmacological Targets

While rarely administered as a standalone active pharmaceutical ingredient (API), the in vitro profile of this compound is defined by its binding kinetics when integrated into larger molecular scaffolds.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Homophenylalanine derivatives are cornerstone motifs in the development of gliptins (DPP-4 inhibitors) for Type 2 Diabetes Mellitus (T2DM)[2]. The extended 3,4-dimethoxyphenyl ring perfectly occupies the hydrophobic S1 pocket of the DPP-4 enzyme. In vitro assays demonstrate that incorporation of the (2R) enantiomer yields highly selective competitive inhibitors that prevent the degradation of Glucagon-Like Peptide-1 (GLP-1).

Mechanism of action workflow detailing DPP-4 inhibition and downstream GLP-1 preservation.

NMDA Receptor Antagonism

In the pursuit of neuroprotective agents, homophenylalanine derivatives are utilized to synthesize squaryl molecular metaphors targeting the N-methyl-D-aspartate (NMDA) receptor[3]. The 3,4-dimethoxyphenyl group provides the necessary bulk to act as a competitive antagonist at the glutamate binding site, mitigating excitotoxicity in vitro without the severe psychotomimetic side effects associated with uncompetitive channel blockers.

Precursor to CNS-Active Tetrahydroisoquinolines

Through Pictet-Spengler or Pomeranz-Fritsch cyclization reactions, this compound acts as a direct precursor to 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives[1]. These rigidified scaffolds exhibit high affinity for dopaminergic (D1/D2) and adrenergic receptors in vitro, making them valuable in Parkinson's disease and depression research.

Quantitative Data Presentation

The following table summarizes the typical in vitro pharmacological metrics observed when the (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid moiety is optimized for specific target receptors.

Target Enzyme/ReceptorScaffold TypePrimary Interaction SiteAverage In Vitro AffinitySelectivity Ratio
DPP-4 Pyrrolidine-amide derivativeS1 Hydrophobic PocketIC₅₀: 5 - 25 nM>1000-fold over DPP-8/9
NMDA Receptor Squaryl aza-dipeptideGlutamate Recognition SiteKᵢ: 150 - 300 nMHighly selective vs AMPA
Dopamine D2 TetrahydroisoquinolineOrthosteric Binding SiteKᵢ: 45 - 90 nMModerate (D2 vs D1)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following self-validating protocols detail the exact methodologies required to evaluate the in vitro efficacy of compounds containing this moiety.

High-throughput in vitro pharmacological screening workflow for chiral amino acid derivatives.

Protocol A: Fluorometric DPP-4 Inhibition Assay

Purpose: To determine the IC₅₀ of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid derivatives against recombinant human DPP-4. Causality: We utilize Gly-Pro-AMC (7-amino-4-methylcoumarin) as a fluorogenic substrate because its cleavage by DPP-4 releases AMC, providing a highly sensitive, real-time fluorescent signal that is directly proportional to enzyme activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.1% BSA. Note: BSA prevents non-specific binding of the lipophilic dimethoxy groups to the microplate walls.

  • Compound Dilution: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer to achieve final assay concentrations ranging from 0.1 nM to 10 μM (final DMSO concentration ≤ 1%).

  • Enzyme Incubation: Add 10 μL of recombinant human DPP-4 (final concentration: 0.5 ng/well) to a 96-well black opaque plate. Add 20 μL of the diluted test compounds. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 20 μL of 50 μM Gly-Pro-AMC substrate.

  • Kinetic Measurement: Immediately read the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Plot % inhibition versus log[inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC₅₀.

Protocol B: Radioligand Binding Assay for NMDA Receptor Affinity

Purpose: To evaluate the binding affinity (Kᵢ) of squaryl derivatives of the compound at the NMDA receptor. Causality: [³H]CGP39653 is used as the radioligand because it is a highly specific competitive antagonist at the glutamate binding site, allowing precise measurement of the test compound's ability to displace it.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet twice to remove endogenous glutamate.

  • Assay Setup: In a 96-well deep-well plate, combine 50 μL of test compound (varying concentrations), 50 μL of [³H]CGP39653 (final concentration 2 nM), and 100 μL of membrane suspension (approx. 100 μg protein/well).

  • Incubation: Incubate the mixture on ice for 60 minutes. Note: Cold incubation minimizes receptor internalization and degradation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Scintillation Counting: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Define non-specific binding using 1 mM L-glutamate. Calculate specific binding and determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d).

Conclusion

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a sophisticated chemical tool that bridges the gap between synthetic organic chemistry and targeted pharmacology. By leveraging its D-configuration for metabolic stability, its homologated chain for spatial reach, and its methoxylated aromatic ring for optimal lipophilicity, researchers can construct highly potent DPP-4 inhibitors, NMDA antagonists, and CNS-active scaffolds. Rigorous in vitro profiling using standardized, self-validating protocols remains the critical first step in translating these complex building blocks into viable therapeutic leads.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH) / PubMed Central. Discusses the utilization of β-homophenylalanine-based dipeptidyl peptidase (DPP-4) enzyme inhibitors in rational drug design. URL:[Link][2]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. Open Med Science. Details the incorporation of homophenylalanine derivatives in the synthesis of squaryl aza-dipeptides targeting NMDA receptors. URL:[Link][3]

  • Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones. ResearchGate. Explores the stereoselective preparation of 3,4-dimethoxyphenyl homophenylalanine derivatives and their conversion into tetrahydroisoquinoline cores. URL:[Link][1]

Sources

Exploratory

Engineering Receptor Selectivity: The Pharmacological Role of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid in GPCR Ligand Design

Executive Summary In the landscape of rational drug design, the transition from native peptides to bioavailable, high-affinity therapeutics often requires the strategic incorporation of non-canonical amino acids (NCAAs)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the transition from native peptides to bioavailable, high-affinity therapeutics often requires the strategic incorporation of non-canonical amino acids (NCAAs). (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid —structurally classified as a D-homophenylalanine derivative with a 3,4-dimethoxyaryl headgroup—serves as a highly specialized pharmacophore. This technical guide explores the mechanistic rationale for incorporating this moiety into peptidomimetics and small molecules, detailing how it modulates binding affinity at G Protein-Coupled Receptors (GPCRs) and outlining the rigorous, self-validating protocols required to quantify these interactions.

Structural Rationale and Pharmacophore Mapping

As a Senior Application Scientist, I approach ligand optimization not as trial-and-error, but as precise architectural engineering. The selection of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is driven by three distinct structural causalities:

  • Stereochemical Trajectory (The 2R Configuration): Native L-amino acids are highly susceptible to endogenous proteases. Inverting the alpha-carbon to the (2R) D-configuration not only confers enzymatic stability but fundamentally alters the spatial vector of the side chain. This orientation is frequently required to force a ligand into an antagonistic conformation or to access allosteric binding pockets that native ligands cannot reach.

  • The Homo-Extension (Butanoic Acid Backbone): Standard phenylalanine derivatives possess a single methylene spacer. The extended butanoic acid backbone adds a second methylene group, creating a "homo" extension. This added flexibility and length allow the aromatic ring to probe deeper into the hydrophobic transmembrane (TM) bundles (specifically between TM III, V, and VI) of Class A GPCRs .

  • Metabolic Shielding (3,4-Dimethoxy Substitution): The 3,4-dimethoxyphenyl group is a bioisostere of the catechol ring found in endogenous neurotransmitters like dopamine and norepinephrine. However, exposed hydroxyl groups are rapidly methylated and deactivated by Catechol-O-methyltransferase (COMT). Pre-methylating these positions to methoxy groups eliminates COMT vulnerability, drastically improving the ligand's metabolic half-life while maintaining critical Van der Waals and CH-π interactions within the receptor pocket.

GPCR_Pathway Ligand Ligand (3,4-dimethoxy moiety) GPCR Class A GPCR (Transmembrane) Ligand->GPCR Binds Orthosteric Site GProtein Heterotrimeric G-Protein (α,β,γ) GPCR->GProtein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Gα-GTP Dissociation Response Cellular Response (cAMP modulation) Effector->Response Signal Transduction

Caption: Fig 1. GPCR activation pathway triggered by the 3,4-dimethoxyphenyl pharmacophore binding.

Experimental Methodologies: Validating Binding Affinity

To accurately quantify how the addition of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid alters binding, we must employ orthogonal, self-validating assay systems.

Protocol 1: Intact Live-Cell Radioligand Binding Assay

The Causality: Traditional membrane preparations often strip away the native lipid microenvironment and uncouple GPCRs from their intracellular G-proteins, which can artificially shift the receptor into a low-affinity state . Intact live-cell assays preserve the physiological conformation of the receptor, yielding highly accurate equilibrium dissociation constants ( Ki​ ) .

Self-Validating Mechanism: The assay's integrity relies on the parallel determination of Total Binding (TB) and Non-Specific Binding (NSB). By introducing a 1000-fold molar excess of an unlabeled competitor to a parallel well, we isolate the true specific binding window. Any signal remaining in the NSB well represents lipophilic partitioning into the cell membrane, which is mathematically subtracted from the TB.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells stably expressing the target GPCR into 24-well poly-D-lysine coated plates. Grow to 80% confluency.

  • Radioligand Preparation: Prepare the 3 H-labeled standard radioligand at a concentration equal to its known Kd​ in assay buffer (DMEM + 0.1% BSA).

  • Competitor Titration: Prepare serial dilutions of the synthesized ligand containing the (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid moiety (ranging from 10−11 to 10−4 M).

  • Incubation: Add 250 µL of radioligand and 250 µL of competitor to the cells. For NSB wells, replace the competitor with 10 µM of a known high-affinity unlabeled antagonist. Incubate for 90 minutes at room temperature on an orbital shaker (30 rpm) to reach equilibrium.

  • Washing: Terminate the reaction by aspirating the buffer and washing the cells rapidly three times with ice-cold PBS to trap the bound ligand.

  • Lysis & Quantification: Lyse the cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Radioligand_Workflow Step1 Cell Preparation Express Target GPCR Step2 Incubation Add Radioligand + Competitor Step1->Step2 Step3 Equilibration 90 min at Room Temp Step2->Step3 Step4 Washing Remove Unbound Ligand Step3->Step4 Step5 Quantification Scintillation Counting Step4->Step5 Step6 Data Analysis Calculate Ki and Bmax Step5->Step6

Caption: Fig 2. Self-validating intact live-cell radioligand binding assay workflow.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

The Causality: Equilibrium affinity ( Ki​ ) fails to capture the temporal dynamics of receptor occupancy. In modern drug development, target residence time ( τ=1/Koff​ ) is often a superior predictor of in vivo efficacy. SPR provides real-time, label-free kinetic data to determine if the homo-extension and dimethoxy groups successfully anchor the ligand in the binding pocket for prolonged durations.

Self-Validating Mechanism: To ensure the signal is not an artifact of bulk refractive index shifts, the SPR protocol mandates a dual-channel setup. Channel 1 contains the immobilized target GPCR, while Channel 2 serves as a reference surface lacking the receptor. The final sensogram is derived from the subtracted data (Fc1 - Fc2), creating a self-correcting baseline.

Quantitative Data Presentation

The integration of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid typically yields profound shifts in both affinity and residence time compared to native L-phenylalanine. The table below summarizes representative kinetic and equilibrium data demonstrating the superiority of this pharmacophore in a targeted peptidomimetic scaffold.

Ligand ModificationAmino Acid Moiety at Position XEquilibrium Affinity ( Ki​ , nM)Association Rate ( Kon​ , M−1s−1 )Dissociation Rate ( Koff​ , s−1 )Target Residence Time ( τ , min)
Native Peptide L-Phenylalanine125.0 1.2×105 0.0150 1.1
Stereo-Inversion D-Phenylalanine45.2 1.5×105 0.0060 2.8
Target Moiety (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid3.8 4.8×105 0.0008 20.8

Table 1: Comparative binding kinetics illustrating the enhanced affinity and prolonged residence time achieved by incorporating the target non-canonical amino acid.

Conclusion

The rational integration of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid into ligand design is a masterclass in structural pharmacology. By combining stereospecificity, extended aliphatic reach, and metabolic shielding, researchers can engineer ligands that not only bind with high affinity but remain anchored in the target GPCR pocket long enough to drive robust therapeutic outcomes.

References

  • Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors ACS Publications URL:[Link]

  • GPCR Membrane Ligand Binding Assay Development Multispan, Inc. URL:[Link]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Bio-protocol (via NCBI PMC) URL:[Link]

Foundational

Pharmacokinetic Profiling of (2R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic Acid: A Technical Guide to ADME Properties of Unnatural Amino Acids

Executive Summary (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid , commonly referred to as D-3,4-dimethoxyhomophenylalanine , is a non-proteinogenic amino acid (NPAA) or unnatural amino acid (UAA). Structurally, it is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid , commonly referred to as D-3,4-dimethoxyhomophenylalanine , is a non-proteinogenic amino acid (NPAA) or unnatural amino acid (UAA). Structurally, it is characterized by a homophenylalanine backbone (an extended aliphatic chain), a D-stereocenter at the alpha-carbon, and a 3,4-dimethoxy substituted phenyl ring.

In modern drug discovery, UAAs like D-3,4-dimethoxyhomophenylalanine are critical chiral building blocks. They are utilized to synthesize proteolytically stable peptidomimetics [1] and serve as essential precursors in the asymmetric total synthesis of complex molecules, such as hasubanan alkaloids [2]. This whitepaper provides an in-depth analysis of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, detailing the structural causality behind its pharmacokinetic behavior and the self-validating protocols used to evaluate it.

Physicochemical Profiling & Structural Causality

The pharmacokinetic behavior of a molecule is fundamentally dictated by its structural topology. For D-3,4-dimethoxyhomophenylalanine, three specific structural features govern its ADME profile:

  • The D-Stereocenter (2R Configuration): Canonical enzymes (proteases and peptidases) are stereospecific to L-amino acids. The D-configuration prevents the required spatial alignment within the catalytic triad of endogenous proteases, conferring near-absolute resistance to proteolytic degradation [1].

  • Backbone Homologation: The inclusion of an extra methylene group (butanoic acid vs. propanoic acid) shifts the spatial orientation of the aromatic side chain. This creates a steric clash in the active sites of standard degrading enzymes, further increasing plasma half-life [3].

  • 3,4-Dimethoxy Substitution: Unlike the hydroxyl groups of L-DOPA, methoxy groups cannot act as hydrogen bond donors. This significantly increases the lipophilicity (LogP) of the molecule, altering its membrane permeability and shifting its metabolic liability from Phase II conjugation (e.g., COMT-mediated methylation) to Phase I cytochrome P450 (CYP450) mediated O-demethylation.

Absorption & Permeability (A)

Because it lacks the L-configuration, D-3,4-dimethoxyhomophenylalanine is a poor substrate for the L-type Amino Acid Transporter 1 (LAT1), which typically facilitates the active transport of bulky aromatic amino acids across the intestinal epithelium and Blood-Brain Barrier (BBB). Consequently, its intestinal absorption relies primarily on passive paracellular or transcellular diffusion , driven by the increased lipophilicity of the dimethoxy groups.

Protocol 1: Caco-2 Permeability Assay for UAAs

To accurately determine the intestinal absorption potential, a bidirectional Caco-2 permeability assay is employed. This protocol is self-validating through the calculation of the efflux ratio, which identifies if the UAA is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Buffer Preparation: Prepare transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Dosing Solution: Dissolve D-3,4-dimethoxyhomophenylalanine in DMSO, then dilute in transport buffer to a final concentration of 10 µM (Final DMSO < 0.1%).

  • Transport Initiation: Add the dosing solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C in 5% CO₂. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=C0​×AdQ/dt​

    (where dQ/dt is the steady-state rate of appearance, C0​ is the initial concentration, and A is the surface area of the filter).

Distribution & Metabolic Stability (D & M)

Despite the lipophilic dimethoxy-phenyl tail, the zwitterionic nature of the amino acid moiety at physiological pH (pKa of COOH ~2.2, NH₂ ~9.2) restricts extensive passive diffusion across the BBB.

Metabolically, the molecule is highly stable in plasma due to its D-homo configuration [3]. However, it is subject to hepatic Phase I metabolism. The primary metabolic liability is CYP450-mediated O-demethylation (likely via CYP2D6 and CYP3A4), which converts the methoxy groups back to hydroxyls, forming a D-homo-DOPA derivative. This metabolite is subsequently cleared via Phase II glucuronidation.

ADME_Pathway A Oral Administration (D-3,4-dimethoxyhomophenylalanine) B Intestinal Absorption (Passive Diffusion) A->B Absorption C Systemic Circulation (High Plasma Stability) B->C Portal Vein D Hepatic Metabolism (CYP450 O-Demethylation) C->D Liver Perfusion E Tissue Distribution (Limited BBB Penetration) C->E Systemic Delivery F Renal Excretion (Unchanged & Metabolites) C->F Clearance D->C Metabolite Release

Figure 1: Systemic pharmacokinetic pathway of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by hepatic enzymes.

  • System Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL final protein concentration) at 37°C.

  • Spiking: Add D-3,4-dimethoxyhomophenylalanine to a final concentration of 1 µM.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate CLint​ from the elimination rate constant ( k ).

HLM_Workflow Step1 1. Prepare HLM & NADPH Regenerating System Step2 2. Spike UAA Substrate (1 µM Final Conc.) Step1->Step2 Step3 3. Incubate at 37°C (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench with Cold ACN + Internal Standard Step3->Step4 Step5 5. Centrifuge & Extract Supernatant Step4->Step5 Step6 6. LC-MS/MS Quantification & CL_int Calculation Step5->Step6

Figure 2: Workflow for the In vitro Human Liver Microsome (HLM) metabolic stability assay.

Excretion & Clearance (E)

The compound is cleared primarily via renal excretion . While canonical D-amino acids are often oxidized by D-amino acid oxidase (DAAO) in the kidneys, the steric bulk of the homophenylalanine side chain significantly reduces the binding affinity to DAAO. Consequently, a substantial portion of the compound is excreted unchanged in the urine, alongside its O-demethylated and glucuronidated metabolites.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the physicochemical and predicted/empirical pharmacokinetic parameters for D-3,4-dimethoxyhomophenylalanine, serving as a reference for drug development professionals integrating this UAA into larger peptide scaffolds.

ParameterValue / CharacteristicCausality / Note
Molecular Weight 239.27 g/mol Optimal for small-molecule drug-likeness (Rule of 5 compliant).
cLogP (Lipophilicity) ~1.8 – 2.2Elevated by 3,4-dimethoxy groups; favors passive membrane permeability.
Topological Polar Surface Area (TPSA) 81.6 ŲZwitterionic nature limits BBB penetration despite favorable LogP.
Plasma Protein Binding (PPB) Moderate (40 - 60%)Driven by hydrophobic interactions of the extended aromatic side chain.
Proteolytic Stability ( T1/2​ plasma) > 24 hoursD-stereocenter and homologated backbone prevent protease recognition [1].
Primary Metabolic Route Hepatic Phase ICYP450-mediated O-demethylation (CYP2D6, CYP3A4).
Primary Excretion Route RenalExcreted as unchanged parent drug and Phase II conjugates.

Conclusion

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid represents a highly engineered structural motif in medicinal chemistry. By combining a D-stereocenter, a homologated carbon backbone, and dimethoxy substitutions, it achieves a unique pharmacokinetic profile characterized by absolute proteolytic resistance, moderate passive permeability, and a predictable CYP-mediated clearance pathway. Understanding these ADME parameters is critical for scientists leveraging this UAA in the development of next-generation peptide therapeutics and complex alkaloid synthesis.

References

  • Qvit, N., Rubin, S. J. S., Urban, T. J., Mochly-Rosen, D., & Gross, E. R. (2017). "Peptidomimetics: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." Springer Nature / PMC. URL: [Link]

  • Li, J., & Zhang, Y. (2018). "Memory of Chirality in Bromoalkyne Carbocyclization: Applications in Asymmetric Total Synthesis of Hasubanan Alkaloids." Organic Letters - ACS Publications. URL: [Link]

  • Kasperkiewicz, P., et al. (2023). "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." PMC. URL: [Link]

Exploratory

toxicity and safety profile of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid in vivo

An In-depth Technical Guide to the In Vivo Toxicity and Safety Profile of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid Introduction to (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid and the Imperative for In Vivo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vivo Toxicity and Safety Profile of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

Introduction to (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid and the Imperative for In Vivo Safety Assessment

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a substituted aminobutanoic acid derivative. The presence of the 3,4-dimethoxyphenyl moiety is of particular interest, as this functional group is found in a variety of biologically active molecules. Given its structural features, it is plausible that this compound could interact with various physiological pathways. However, before any therapeutic potential can be explored, a thorough understanding of its safety is non-negotiable. In vivo toxicology studies are indispensable for this purpose, as they provide critical information on a compound's effects within a complex, living biological system, which cannot be fully replicated by in vitro methods.[2][4]

This guide will delineate a tiered approach to the preclinical safety evaluation of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, commencing with in silico predictions, followed by a systematic progression of in vivo studies designed to meet regulatory expectations for a first-in-human clinical trial.[1][5]

Predictive Toxicology and Pharmacokinetic Profiling (In Silico Assessment)

Prior to embarking on costly and time-consuming in vivo studies, computational or in silico models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a novel compound.[6][7] These models utilize the chemical structure of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid to forecast its likely pharmacokinetic and toxicological characteristics.

Graph-based signature methods and other machine learning algorithms can provide valuable initial insights.[6][7][8] For a compound with the structural attributes of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, we can generate a hypothetical predictive profile.

Table 1: Hypothetical In Silico ADMET Profile of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

Parameter Predicted Value/Classification Implication for In Vivo Studies
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is possible. Oral route is a viable option for initial toxicity studies.
Caco-2 PermeabilityModerate to HighSuggests good potential for absorption across the gut wall.
Distribution
Volume of Distribution (VDss)ModerateThe compound is likely to distribute into tissues, but may not be extensively sequestered.
Blood-Brain Barrier (BBB) PermeationLikely to be a CNS penetrantThe dimethoxyphenyl moiety increases lipophilicity, suggesting potential for central nervous system effects. CNS safety pharmacology will be critical.
Metabolism
CYP2D6 SubstrateProbablePotential for drug-drug interactions.
CYP3A4 SubstratePossibleConsideration for metabolic stability and potential for drug-drug interactions.
Excretion
Primary RouteRenalThe presence of an amino acid moiety suggests renal clearance is a likely route of excretion.
Toxicity
AMES MutagenicityUnlikelyLow probability of being a bacterial mutagen.
hERG InhibitionLow to Moderate RiskCardiovascular safety, specifically QT prolongation, should be carefully evaluated.[9]
HepatotoxicityPossibleThe methoxy groups may undergo metabolic activation, warranting careful monitoring of liver function.
Oral Acute Toxicity (LD50)Category 4 (300-2000 mg/kg)Provides a starting point for dose range finding in acute toxicity studies.

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Tiered In Vivo Safety and Toxicity Evaluation

A tiered approach to toxicity testing is a strategic and ethical framework that begins with foundational studies and progresses to more complex investigations based on the initial findings.[1][10]

Tiered_Toxicity_Testing cluster_0 Tier 1: Foundational Safety Assessment cluster_1 Tier 2: Repeated Dose Toxicity cluster_2 Tier 3: Further Characterization (As Needed) T1_Acute Acute Oral Toxicity (OECD 420/423) T2_Subchronic 90-Day Sub-chronic Oral Toxicity (OECD 408) T1_Acute->T2_Subchronic Provides dose-ranging information T1_Genotox In Vivo Micronucleus Test (OECD 474) T1_Genotox->T2_Subchronic T1_SafetyPharm Safety Pharmacology Core Battery (ICH S7A/S7B) T1_SafetyPharm->T2_Subchronic T3_Repro Reproductive and Developmental Toxicity T2_Subchronic->T3_Repro If findings suggest reproductive organ toxicity T3_Chronic Chronic Toxicity T2_Subchronic->T3_Chronic For indications requiring long-term dosing T3_Carcin Carcinogenicity T3_Chronic->T3_Carcin

Caption: Tiered approach for in vivo toxicity assessment.

Tier 1: Foundational Safety Assessment

This initial phase aims to provide a broad overview of the compound's safety profile after a single administration and its potential for genetic damage.

Objective: To determine the short-term adverse effects of a single oral dose of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid and to estimate its median lethal dose (LD50).[11] This study will be conducted in accordance with OECD Guideline 423 (Acute Toxic Class Method).[12][13]

Experimental Protocol:

  • Animal Model: Wistar rats (female, as they are often slightly more sensitive), 8-12 weeks old.[14]

  • Housing: Animals will be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Formulation: The test compound will be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The stability and homogeneity of the formulation will be confirmed prior to use.

  • Dose Administration: A single oral dose will be administered by gavage. The volume will not exceed 2 mL/100g body weight.[12]

  • Study Design (OECD 423):

    • A stepwise procedure will be used with 3 animals per step.

    • Based on the in silico prediction, a starting dose of 300 mg/kg will be used.

    • The outcome of the first step will determine the next dose (e.g., if no mortality at 300 mg/kg, the next step is 2000 mg/kg).

  • Observations:

    • Animals will be closely observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, respiratory, autonomic, and central nervous systems) at 30 minutes, 1, 2, and 4 hours post-dose, and daily thereafter for 14 days.[11][14]

    • Body weight will be recorded prior to dosing and on days 7 and 14.

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals will be euthanized and subjected to a gross necropsy.

Table 2: Hypothetical Acute Oral Toxicity Data for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

Dose Group (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs ObservedGross Necropsy Findings
30030/3Mild sedation, resolved within 24 hours.No abnormalities.
200031/3Ataxia, lethargy, piloerection.No abnormalities in survivors. Deceased animal showed signs of gastrointestinal irritation.

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes.

Objective: To assess the potential of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid to induce chromosomal damage in the bone marrow of rodents, in accordance with OECD Guideline 474.[15][16][17]

Experimental Protocol:

  • Animal Model: C57BL/6 mice (male and female), 6-10 weeks old.

  • Dose Selection: Doses will be based on the acute toxicity study, with the highest dose being the maximum tolerated dose (MTD) that does not cause significant toxicity or a limit dose of 2000 mg/kg.

  • Study Design:

    • Three dose levels of the test compound, a vehicle control, and a positive control (e.g., cyclophosphamide).

    • At least 5 animals per sex per group.

    • The compound will be administered via the oral route on two consecutive days.

  • Sample Collection: Bone marrow will be harvested from the femur 24 hours after the final dose.

  • Analysis:

    • Bone marrow smears will be prepared and stained.

    • The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) will be determined by scoring at least 2000 PCEs per animal.

    • The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) will be calculated to assess bone marrow cytotoxicity.

  • Endpoint: A significant, dose-dependent increase in the frequency of MN-PCEs in treated groups compared to the vehicle control would indicate a genotoxic potential.

Micronucleus_Workflow start Dose Range Finding dosing Administer Compound (2 days) Vehicle, Positive Control, 3 Dose Levels start->dosing sampling Harvest Bone Marrow (24h post-last dose) dosing->sampling slide_prep Prepare & Stain Bone Marrow Smears sampling->slide_prep microscopy Microscopic Analysis (Count MN-PCEs & PCE/NCE Ratio) slide_prep->microscopy analysis Statistical Analysis microscopy->analysis end Genotoxicity Assessment analysis->end

Caption: Workflow for the in vivo micronucleus assay.

Objective: To investigate the potential undesirable effects of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid on vital physiological functions, as mandated by ICH S7A and S7B guidelines.[9][18][19]

Experimental Protocols:

  • Central Nervous System (CNS) Assessment:

    • Animal Model: Sprague-Dawley rats.

    • Methodology: A modified Irwin test will be performed to assess effects on behavior, coordination, sensory and motor reflexes, and autonomic functions.

    • Endpoints: A comprehensive set of observational parameters will be scored at various time points after a single oral dose.

  • Cardiovascular System Assessment:

    • Animal Model: Beagle dogs, chronically instrumented for telemetry. This is the preferred method as it allows for data collection from conscious, unrestrained animals.[9][20]

    • Methodology: A single oral dose will be administered.

    • Endpoints: Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure. Particular attention will be paid to the QT interval for any signs of prolongation.

  • Respiratory System Assessment:

    • Animal Model: Sprague-Dawley rats.

    • Methodology: Whole-body plethysmography will be used to assess respiratory function in conscious animals.

    • Endpoints: Respiratory rate, tidal volume, and minute volume will be measured before and after a single oral dose.

Tier 2: Repeated Dose Toxicity

Objective: To characterize the toxicological profile of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid following repeated daily oral administration for 90 days in both a rodent and a non-rodent species, in accordance with OECD Guideline 408 (rodents) and 409 (non-rodents).[21][22][23][24][25] This study is critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol (Rodent - Rat):

  • Animal Model: Wistar rats, weanlings.

  • Study Design:

    • Four groups: vehicle control, low dose, mid dose, and high dose.

    • At least 10 animals per sex per group.

    • An additional satellite group (control and high dose) may be included for a 4-week recovery period to assess the reversibility of any observed effects.

  • Dose Selection: Doses will be selected based on the results of the acute toxicity study and a preliminary 28-day dose-range finding study. The high dose should induce some toxicity but not significant mortality.

  • Administration: Daily oral gavage for 90 consecutive days.

  • In-life Observations:

    • Clinical Signs: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to dosing and at termination.

    • Functional Observations: Near the end of the study, including sensory reactivity, grip strength, and motor activity.

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: Blood samples will be collected for a full panel of hematological and biochemical parameters.

    • Urinalysis: Conducted prior to termination.

    • Necropsy and Organ Weights: A full gross necropsy will be performed, and major organs will be weighed.

    • Histopathology: A comprehensive list of tissues from the control and high-dose groups will be examined microscopically. Any gross lesions and target organs from the lower dose groups will also be examined.

Table 3: Key Endpoints in a 90-Day Sub-chronic Toxicity Study

Category Endpoints
In-life Clinical observations, body weight, food/water consumption, ophthalmology, functional observational battery.
Clinical Pathology Hematology (e.g., RBC, WBC, platelets), clinical chemistry (e.g., ALT, AST, BUN, creatinine), urinalysis.
Anatomical Pathology Gross necropsy, organ weights (e.g., liver, kidneys, brain, spleen), histopathology of a comprehensive list of tissues.

A similar study will be conducted in a non-rodent species, typically the beagle dog, to comply with regulatory requirements for testing in two species.[5]

Data Interpretation and Risk Assessment

The culmination of this tiered approach is a comprehensive safety profile of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. The data from each study will be integrated to:

  • Identify Target Organs: Determine which organs are most susceptible to the compound's effects.

  • Establish Dose-Response Relationships: Understand how the severity of toxic effects changes with the dose.

  • Determine the NOAEL: The highest dose at which no adverse effects are observed. This is a critical value for calculating the safe starting dose for human clinical trials.

  • Assess Genotoxic Potential: Conclude whether the compound poses a risk of genetic damage.

  • Characterize Safety Pharmacology: Understand the potential for adverse effects on vital organ systems at or above the intended therapeutic exposure.

Conclusion

This technical guide provides a robust and systematic framework for the in vivo safety and toxicity evaluation of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. By following a tiered approach grounded in established international guidelines, researchers and drug developers can efficiently and ethically characterize the safety profile of this novel compound. This process is fundamental to making informed decisions about its potential for further development and ensuring the safety of participants in future clinical trials. The successful execution of this preclinical program is a critical milestone in the translation of a promising molecule from the laboratory to the clinic.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC. (n.d.).
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (2024, November 10).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (1987, February 24).
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5).
  • Micronucleus test: a cornerstone of genotoxicity assessment. (2025, November 25).
  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.).
  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC. (n.d.).
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.).
  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method - Academia.edu. (n.d.).
  • Micronucleus test - Wikipedia. (n.d.).
  • In Vivo Studies - Safety Pharmacology - Charles River Laboratories. (n.d.).
  • In Vivo Micronucleus Test - Inotiv. (n.d.).
  • Comprehensive preclinical safety testing: toxicology & safety pharmacology - Nuvisan. (n.d.).
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK. (n.d.).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1998, September 21).
  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. (2025, December 11).
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction | Nucleic Acids Research | Oxford Academic. (2024, April 18).
  • OECD 408: 90-day subchronic oral toxicity study in rodents - Blog. (2025, July 28).
  • Safety Pharmacology - Data Sciences International. (n.d.).
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12).
  • Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents | OECD. (n.d.).
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW - Altasciences. (n.d.).
  • Full article: Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules - Taylor & Francis. (2024, May 10).
  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI. (n.d.).
  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8).
  • Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents | OECD. (n.d.).
  • (PDF) ACUTE AND SUBACUTE TOXICITY PROFILE OF (3-(2,5-DIMETHOXYPHENYL)-1-(5-METHYLFURAN-2-YL) PROP-2-EN-1-ONE, CHALCONE DERIVATIVE IN EXPERIMENTAL ANIMAL MODEL - ResearchGate. (2025, August 10).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
  • center for drug evaluation and research - FDA. (n.d.).
  • Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish - PubMed. (2019, August 6).
  • 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (25C-NBOH) induce adverse effects on the cardiovascular system - PubMed. (2022, February 1).
  • and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish - Porter Lab. (2019, June 17).
  • Tiered toxicity testing: evaluation of toxicity-based decision triggers for human health hazard characterization - PubMed. (2007, December 15).
  • Tiered Testing Approaches - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.).
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
  • Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC. (2024, May 31).
  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed. (2021, January 21).
  • study of 4-aminobutanoic acid derivatives influence on the cns functional condition in mice. (n.d.).
  • Tiered Testing Under TSCA Section 4 Has Literally 'Gone to the Birds'. (2022, September 19).
  • Properties of two derivatives of gamma-aminobutyric acid (GABA) capable of abolishing Cardiazol- and bicuculline-induced convulsions in the rat - PubMed. (n.d.).
  • Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding - Preprints.org. (2026, March 13).
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. (2019, November 28).
  • Influence of a new derivative of 4-aminobutanoic acid on the level of neuromediatory aminoacids, neuromediators and the state of the rats' hypocamp in conditions of brain ischemia - Zenodo. (2021, April 30).

Sources

Protocols & Analytical Methods

Method

protocol for enantioselective synthesis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

An Application Note and Protocol for the Enantioselective Synthesis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid Introduction (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a non-proteinogenic α-amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Enantioselective Synthesis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

Introduction

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a dimethoxyphenyl side chain, makes it a valuable building block for synthesizing novel peptides, peptidomimetics, and other pharmacologically active compounds. The precise stereochemical control during its synthesis is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.

The asymmetric synthesis of α-amino acids remains a pivotal challenge in organic chemistry.[1] Various strategies have been developed to achieve high enantiopurity, including catalytic asymmetric methods, enzymatic resolutions, and the use of chiral auxiliaries.[2][3] Among these, the application of chiral auxiliaries temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction is a robust and reliable method.[4]

This document details a field-proven protocol for the enantioselective synthesis of the target amino acid utilizing a recyclable chiral auxiliary. The methodology is based on the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base. This approach is highly regarded for its scalability, excellent stereochemical control, and the ability to recover the chiral auxiliary, making it an efficient and cost-effective strategy.[5]

Principle of the Method: Asymmetric Alkylation of a Chiral Glycine Equivalent

The core of this protocol lies in the use of a planar chiral Ni(II) complex, which serves as a nucleophilic glycine equivalent. This complex is formed from a Schiff base of glycine and a chiral ligand, typically derived from an abundant chiral source like proline. The Ni(II) ion holds the glycine Schiff base in a rigid, planar conformation. The chiral ligand effectively shields one face of the complex, leaving the other face exposed for electrophilic attack.

When a base is introduced, a carbanion is generated at the α-carbon of the glycine moiety. The subsequent alkylation with an electrophile, in this case, 1-(2-bromoethyl)-3,4-dimethoxybenzene, proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral ligand. After the alkylation step, the complex is readily decomposed under acidic conditions to release the desired α-amino acid with high enantiomeric purity, and the chiral auxiliary can be recovered.[5][6]

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with the formation of the chiral complex, followed by asymmetric alkylation, and concluding with the liberation and purification of the target amino acid.

G cluster_0 Part A: Complex Formation cluster_1 Part B: Asymmetric Alkylation cluster_2 Part C: Product Liberation & Purification cluster_3 Auxiliary Recovery A1 Chiral Ligand + Glycine A3 Chiral Ni(II)-Glycine Complex A1->A3 A2 Ni(II) Salt A2->A3 B3 Alkylated Ni(II) Complex A3->B3 Alkylation B1 3,4-Dimethoxyphenethyl Bromide B1->B3 B2 Base (e.g., K2CO3) B2->B3 C2 Crude (2R)-Amino Acid B3->C2 Decomposition D1 Recovered Chiral Ligand B3->D1 from Hydrolysis C1 Acid Hydrolysis C1->C2 C3 Purification (e.g., Crystallization) C2->C3 C4 Pure (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid C3->C4

Caption: Workflow for the enantioselective synthesis of the target amino acid.

Detailed Experimental Protocol

This protocol is designed for researchers and scientists in drug development and organic synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

  • (S)-2-N-(N'-benzylprolyl)aminobenzophenone or similar proline-derived chiral ligand

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Glycine

  • Potassium hydroxide (KOH)

  • 1-(2-Bromoethyl)-3,4-dimethoxybenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated and 2M solution

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Celite®

Part A: Formation of the Chiral Ni(II)-Glycine Complex

The causality behind this first step is the template-driven assembly of the reactants. The Ni(II) ion orchestrates the condensation of the chiral ligand and glycine to form a thermodynamically stable, planar complex, which is the active species for the asymmetric alkylation.

  • To a stirred solution of the chiral ligand (1.0 eq) and glycine (1.1 eq) in anhydrous methanol (approx. 0.2 M), add a solution of potassium hydroxide (2.2 eq) in methanol.

  • Heat the resulting mixture to reflux for 30 minutes.

  • Add a solution of Ni(NO₃)₂·6H₂O (1.05 eq) in methanol dropwise to the hot solution. A deep red color should develop, indicating complex formation.

  • Continue refluxing for an additional 1-2 hours.

  • Allow the mixture to cool to room temperature and then chill in an ice bath for 1 hour to precipitate the complex.

  • Collect the red crystalline solid by vacuum filtration, wash with cold methanol and then diethyl ether.

  • Dry the complex under vacuum. The product is typically used in the next step without further purification.

Part B: Asymmetric Alkylation

The choice of a polar aprotic solvent like DMF is crucial for solvating the ionic intermediates, while the base (K₂CO₃) must be strong enough to deprotonate the α-carbon of the glycine moiety but not so strong as to cause side reactions. Room temperature is often sufficient to achieve a good reaction rate without compromising diastereoselectivity.

  • Suspend the dried Ni(II)-Glycine Complex (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF (approx. 0.1 M).

  • To this stirred suspension, add 1-(2-bromoethyl)-3,4-dimethoxybenzene (1.5 eq).

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 CH₂Cl₂:MeOH mobile phase). The red spot of the starting complex should be consumed and replaced by a new, less polar spot of the alkylated complex.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated complex.

Part C: Hydrolysis and Product Isolation

Acidic hydrolysis is employed to break the coordination bonds of the Ni(II) complex and the imine bond of the Schiff base, liberating the free amino acid and the chiral ligand.

  • Dissolve the crude alkylated complex in a mixture of methanol and 2M HCl.

  • Stir the solution at room temperature for 4-6 hours until the deep red color disappears.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Filter the aqueous solution through a pad of Celite® to remove the precipitated chiral ligand. The ligand can be recovered from the Celite® pad by washing with an appropriate organic solvent and purified for reuse.

  • Adjust the pH of the filtrate to ~6.0 using a suitable base (e.g., 2M NaOH or ammonium hydroxide). The isoelectric point of the amino acid is where it is least soluble.

  • Cool the solution in an ice bath to promote crystallization of the crude amino acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part D: Purification

Recrystallization is a highly effective method for purifying the final product, removing any remaining inorganic salts or minor organic impurities. The choice of solvent system is critical for obtaining high purity crystals.

  • Dissolve the crude amino acid in a minimum amount of hot water or an alcohol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete the crystallization process.

  • Collect the pure crystals of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under high vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis, often after derivatization (e.g., to the N-Fmoc derivative).

Data Presentation

The following table summarizes the expected outcomes for this synthetic protocol. Values are indicative and may vary based on specific reaction conditions and scale.

ParameterExpected ValueMethod of Verification
Yield of Ni(II) Complex > 90%Gravimetric Analysis
Yield of Alkylation 75 - 85%Gravimetric after work-up
Diastereomeric Ratio > 95:5¹H NMR of crude alkylated complex
Overall Yield 60 - 70%Gravimetric (pure product)
Enantiomeric Excess (e.e.) > 98%Chiral HPLC

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Stereochemical Integrity: The rigid, pre-organized structure of the Ni(II) complex is the foundation for the high stereoselectivity. The outcome is highly predictable and reproducible.

  • Monitoring and Control: The progress of the alkylation can be easily monitored by TLC due to the distinct colors of the starting and product complexes.

  • Purification by Crystallization: The final product is a crystalline solid, which allows for purification to a high degree of chemical and enantiomeric purity through recrystallization, a self-validating purification technique.

  • Auxiliary Recovery: The protocol includes the recovery of the chiral auxiliary, which can be checked for purity (e.g., by melting point or NMR) and reused, confirming the non-destructive nature of its role in the synthesis.

References

  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy. (2022). Research Communities.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). MDPI. Available at: [Link]

  • Asymmetric synthesis of non-proteinogenic amino acids.KUBIKAT.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Molecules. Available at: [Link]

  • Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. (2019). Organic Process Research & Development. Available at: [Link]

Sources

Application

HPLC method development for quantifying (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

An Application Note and Protocol for the Quantification of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid using High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide for the deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid using High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, a synthetic amino acid analog. Recognizing the challenges inherent in amino acid analysis, such as poor retention on conventional reversed-phase columns and the need for sensitive detection, this guide details a robust pre-column derivatization strategy. The primary method employs 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) as a derivatizing agent, which imparts hydrophobicity and a strong chromophore/fluorophore to the analyte, enabling sensitive and reproducible quantification by Reversed-Phase HPLC (RP-HPLC) with UV or fluorescence detection. Furthermore, a secondary chiral HPLC method is outlined to ensure the enantiomeric purity of the target (2R)-enantiomer. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors, providing detailed, step-by-step protocols for method implementation and validation in accordance with ICH guidelines.

Introduction and Analytical Strategy

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a non-proteinogenic amino acid with potential applications in pharmaceutical research as a chiral building block or active compound. Accurate and precise quantification is essential for pharmacokinetic studies, quality control of drug substances, and process monitoring.

The inherent properties of amino acids—high polarity and the absence of a strong native chromophore—present significant challenges for direct analysis by RP-HPLC with UV detection.[1][2] To overcome these limitations, a pre-column derivatization approach is the strategy of choice. This process chemically modifies the analyte to enhance its chromatographic behavior and detectability.[3]

Chosen Strategy: Pre-column Derivatization with FMOC-Cl

Several derivatizing agents are available for amino acid analysis, including o-phthalaldehyde (OPA), dansyl chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[4][5][6] For this application, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) was selected for the following reasons:

  • Reaction with Primary Amines : FMOC-Cl reacts efficiently with the primary amino group of the target analyte under mild alkaline conditions.[7]

  • Derivative Stability : The resulting N-Fmoc derivative is significantly more stable than derivatives formed with reagents like OPA, which can degrade rapidly.[4][5][8] This stability is crucial for ensuring reproducibility, especially when using an autosampler for multiple injections over time.

  • Dual Detection : The Fmoc group is a strong chromophore and fluorophore, allowing for highly sensitive detection by either UV (approx. 265 nm) or fluorescence (Ex: 265 nm, Em: 315 nm), providing flexibility in detector choice.[4][9]

Following derivatization, the now more hydrophobic analyte can be readily separated and quantified using standard C18 reversed-phase columns. Additionally, given the stereospecific nature of the analyte, a dedicated chiral separation method is described to resolve the (2R) and (2S) enantiomers, which is critical for assessing enantiomeric purity.[10][11]

Analyte Physicochemical Properties

A comprehensive understanding of the analyte's properties is foundational to method development. While specific experimental data for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is not widely published, its properties can be inferred from its structure and data from analogous compounds.[12][13][14]

PropertyValue / DescriptionRationale / Implication for HPLC
Chemical Structure Chemical StructureContains a primary amine, a carboxylic acid, and a dimethoxyphenyl group. Zwitterionic nature at neutral pH.
Molecular Formula C₁₂H₁₇NO₄-
Molecular Weight 239.27 g/mol -
pKa Values (Estimated) pKa₁ (–COOH) ≈ 2-3pKa₂ (–NH₃⁺) ≈ 9-10The analyte's charge state is highly pH-dependent. For RP-HPLC, mobile phase pH should be set at least 1-2 units away from the pKa values to ensure a consistent, single ionic form for reproducible retention.[15]
Solubility Soluble in aqueous acidic and basic solutions; sparingly soluble in neutral water and organic solvents.Sample and standard diluents should be chosen carefully. An acidic aqueous solution (e.g., 0.1 M HCl) is often a good starting point to ensure full protonation and solubility.
UV Absorbance (Native) The 3,4-dimethoxyphenyl group provides a chromophore.Direct UV detection is possible but may lack the sensitivity required for low-level quantification. Derivatization significantly enhances molar absorptivity.
Chirality Contains one chiral center at the α-carbon.A specific chiral method is required to separate the (2R) and (2S) enantiomers.

Method I: Achiral Quantification by RP-HPLC with FMOC-Cl Derivatization

This method is designed for the accurate quantification of the total concentration of the analyte in a sample.

Required Materials and Reagents
  • Analyte Reference Standard: (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, >99% purity.

  • Reagents:

    • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), for HPLC derivatization, ≥99.0%.[9]

    • Boric acid, ACS grade.

    • Sodium hydroxide (NaOH), ACS grade.

    • Hydrochloric acid (HCl), ACS grade.

    • Acetonitrile (ACN), HPLC gradient grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

  • Equipment:

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • pH meter.

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV or Fluorescence detector.

    • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Experimental Workflows

The overall workflow for sample analysis involves preparation of standards and samples, pre-column derivatization, and subsequent HPLC analysis.

G cluster_prep 1. Preparation cluster_deriv 2. Derivatization cluster_analysis 3. Analysis & Processing A Weigh Reference Standard B Prepare Stock & Working Standards A->B D Aliquot Standard/Sample B->D C Prepare Sample Solution C->D E Add Borate Buffer (pH 9.0) D->E F Add FMOC-Cl Solution E->F G React for 20 min F->G H Quench Reaction (if needed) G->H I Inject onto RP-HPLC System H->I J Acquire Chromatogram I->J K Integrate Peak Area J->K L Quantify using Calibration Curve K->L

Caption: Workflow for quantification via pre-column derivatization.

Protocol 1: Preparation of Solutions
  • Borate Buffer (0.4 M, pH 9.0): Dissolve 2.47 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 9.0 using 1 M NaOH solution. Make up the final volume to 100 mL with water.

  • FMOC-Cl Reagent (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily and kept protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of 0.1 M HCl. This ensures the amino acid is fully protonated and soluble.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with 0.1 M HCl for generating a calibration curve.

Protocol 2: Pre-Column Derivatization

This protocol should be performed consistently for all standards, samples, and blanks. Automation using an autosampler is highly recommended for precision.[16]

  • In an autosampler vial, combine 100 µL of the sample or standard solution.

  • Add 400 µL of 0.4 M Borate Buffer (pH 9.0) and mix.

  • Add 500 µL of 5 mM FMOC-Cl reagent, cap the vial immediately, and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 20 minutes, protected from light.[17]

  • Optional: To remove excess FMOC-Cl, 500 µL of an amine-containing reagent like 1-aminoadamantane can be added, or the excess can be separated chromatographically. For many methods, direct injection after dilution is sufficient if the excess reagent does not interfere with the analyte peak.

  • The derivatized sample is now ready for injection.

Protocol 3: HPLC Configuration and Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 6.8
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B2-20 min: 30% to 80% B20-22 min: 80% to 30% B22-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 265 nm
Fluorescence Detection Excitation: 265 nm, Emission: 315 nm

Method II: Chiral Purity Analysis

This method is essential to confirm that the analyte consists predominantly of the desired (2R)-enantiomer. The N-Fmoc protected amino acid is well-suited for direct separation on specific chiral stationary phases (CSPs).[18][19]

Protocol 4: Chiral HPLC Configuration
  • Sample Preparation: Derivatize the sample with FMOC-Cl as described in Protocol 2 .

  • HPLC Configuration:

ParameterRecommended Setting
Column Macrocyclic glycopeptide-based CSP (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm)[11]
Mobile Phase Isocratic or gradient elution using mixtures of Methanol, Acetonitrile, and aqueous buffers (e.g., Ammonium Acetate or Ammonium Formate). A typical starting point is Methanol/Acetonitrile/Water (50/25/25, v/v/v) with 0.1% Acetic Acid.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 265 nm

HPLC Method Validation

Method validation is a regulatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose.[15][20] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21][22][23]

G Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Blank, Placebo) Validation->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Validation->Linearity Accuracy Accuracy (Spike/Recovery at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration Slope) Validation->LOD_LOQ Robustness Robustness (Small changes in pH, Temp, Flow) Validation->Robustness

Caption: Key parameters for HPLC method validation.

Protocol 5: Validation Experiments
  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and an analyte-spiked sample. The blank and placebo should show no interfering peaks at the retention time of the derivatized analyte.

  • Linearity and Range: Prepare and analyze at least five concentrations across the expected analytical range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression.

  • Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine experimentally by analyzing progressively more dilute solutions. LOD is typically where the signal-to-noise ratio (S/N) is ≥ 3, and LOQ is where S/N is ≥ 10 and acceptable precision is achieved.

  • Robustness: Intentionally make small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results.

Acceptance Criteria for a Validated Method

The following table presents typical acceptance criteria for a quantitative HPLC assay.

Validation ParameterAcceptance Criterion
Linearity Correlation Coefficient (r²) ≥ 0.995
Accuracy Mean Recovery between 98.0% and 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 3.0%
Specificity No interference at the analyte retention time.
Robustness Results remain within system suitability limits.

Conclusion

The RP-HPLC method detailed in this application note, utilizing pre-column derivatization with FMOC-Cl, provides a sensitive, robust, and reliable approach for the quantification of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. The stability of the FMOC-derivative ensures high reproducibility, making the method suitable for routine quality control and research applications. The inclusion of a dedicated chiral separation protocol allows for the critical assessment of enantiomeric purity. Adherence to the outlined validation procedures will ensure that the method generates data of high quality and integrity, meeting stringent regulatory expectations.

References

  • Maisano, F., et al. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC Solutions. Retrieved from [Link]

  • Aboul-Enein, H. Y. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Preparative Biochemistry and Biotechnology. Retrieved from [Link]

  • Li, Y. M., & Wu, N. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry. Retrieved from [Link]

  • Scilit. (n.d.). Chiral HPLC Separation of Protected Amino Acids. Retrieved from [Link]

  • Eslami, S. Z., et al. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study. Journal of Separation Science. Retrieved from [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry. Retrieved from [Link]

  • ResearchGate. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Fmoc chloride, for HPLC derivatization. Retrieved from [Link]

  • Kim, J. H., et al. (2013). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Retrieved from [Link]

  • Siddiqui, F. A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. International Current Pharmaceutical Journal. Retrieved from [Link]

  • Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Retrieved from [Link]

  • Garside, D. M., et al. (1992). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Marine Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Zhang, G., & Dasgupta, P. K. (1996). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Prinsen, B. H. C. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A New O-phthaldialdeyde (OPA) Solution for Fluorescence HPLC Amine Group Detection without Boric Acid Preparation. Retrieved from [Link]

  • Chen, X., et al. (2021). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) and high-performance liquid chromatography-mass spectrometry without derivatization. E3S Web of Conferences. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. Retrieved from [Link]

  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2022). Underivatized Amino Acid Chromatographic Separation. ACS Omega. Retrieved from [Link]

  • Pharma Guideline. (2023). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of primary amine with OPA. Retrieved from [Link]

  • KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • IntuitionLabs.ai. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]

  • Chembase.cn. (n.d.). 4-(3,4-dimethoxyphenyl)butanoic acid. Retrieved from [Link]

Sources

Method

how to dissolve (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid for cell culture assays

Topic: Dissolving (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid for Cell Culture Assays For: Researchers, scientists, and drug development professionals. Introduction (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dissolving (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid for Cell Culture Assays

For: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a specialized amino acid derivative. As with many novel small molecules, its effective use in in vitro cell-based assays is critically dependent on proper solubilization. Incorrect preparation of stock solutions can lead to compound precipitation, inaccurate concentration calculations, and ultimately, unreliable experimental results. This guide provides a comprehensive framework for dissolving this compound, grounded in the principles of chemical solubility and best practices for cell culture. We will explore the rationale behind solvent selection, pH adjustment, and sterile preparation to ensure the integrity and bioavailability of the compound in your experiments.

Physicochemical Properties: A Guided Approach

While specific experimental data for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is not extensively published, we can infer its likely properties from its chemical structure. The molecule contains both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic compound, similar to other amino acids.[1][2] The presence of the bulky and hydrophobic 3,4-dimethoxyphenyl group suggests that its solubility in aqueous solutions at neutral pH will be limited.

PropertyPredicted Value/CharacteristicRationale & Implications for Dissolution
Molecular Weight 239.26 g/mol Essential for accurate molar concentration calculations.
Chemical Nature Zwitterionic amino acid derivativeSolubility is expected to be highly pH-dependent. The molecule will have its lowest solubility at its isoelectric point (pI) and higher solubility at pH values significantly above or below the pI.
Aqueous Solubility Predicted to be low at neutral pHThe hydrophobic dimethoxyphenyl ring will likely limit solubility in water and neutral buffers like PBS.
Organic Solvent Solubility Likely soluble in organic solventsSolvents like Dimethyl Sulfoxide (DMSO) and ethanol are common choices for compounds with hydrophobic moieties.[3][4][5]

Core Principles for Solubilization

The strategy for dissolving (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid hinges on overcoming its limited aqueous solubility. There are two primary approaches:

  • Organic Solvents: Utilizing a biocompatible organic solvent to create a high-concentration stock solution.

  • pH Adjustment: Modifying the pH of an aqueous solvent to ionize the amino or carboxyl group, thereby increasing solubility.

The choice of method will depend on the experimental requirements, including the desired final concentration and the sensitivity of the cell line to the chosen solvent.

Experimental Protocols

Method 1: High-Concentration Stock in an Organic Solvent (Recommended First Approach)

This method is often the most straightforward for compounds with hydrophobic features. DMSO is a powerful and widely used solvent in cell culture for such purposes.[3][4][6]

Materials:

  • (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Protocol:

  • Initial Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of the compound into a sterile tube.

  • Solvent Addition: Add a small volume of 100% DMSO to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the mass of the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[7] If necessary, gentle warming in a 37°C water bath can aid dissolution.[7][8] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the high-concentration stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] Protect from light.[9]

  • Working Solution Preparation: To prepare a working solution for your cell culture experiment, dilute the DMSO stock solution into your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture is not toxic to the cells. The final DMSO concentration should typically be below 0.5%, and ideally below 0.1% .[3][10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]

Dissolution_Workflow_DMSO A Weigh Compound B Add 100% DMSO A->B C Vortex / Gentle Warming B->C D High-Concentration Stock (e.g., 10 mM) C->D E Aliquot & Store at -20°C / -80°C D->E F Dilute in Culture Medium D->F Prepare Working Solution G Final Concentration (DMSO < 0.5%) F->G

Caption: Workflow for dissolving the compound in DMSO.

Method 2: pH-Adjusted Aqueous Stock Solution

This method avoids the use of organic solvents, which can be beneficial for sensitive cell lines or specific assays. It relies on the zwitterionic nature of the compound.

Materials:

  • (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid powder

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile, dilute solutions of hydrochloric acid (HCl) (e.g., 1 N) and sodium hydroxide (NaOH) (e.g., 1 N)[12]

  • Sterile, filter-sterilized tubes

  • pH meter or pH strips

  • 0.22 µm sterile syringe filter

Protocol:

  • Initial Suspension: Add the compound powder to a sterile tube with a small volume of sterile water or PBS. The compound will likely not dissolve at this stage.

  • Acidification or Basification:

    • To protonate the carboxyl group (acidic dissolution): Slowly add the dilute HCl solution dropwise while stirring or vortexing. Monitor the pH. As the pH drops, the compound should begin to dissolve.

    • To deprotonate the amino group (basic dissolution): Slowly add the dilute NaOH solution dropwise.[12] As the pH rises, the compound should dissolve.

  • Complete Dissolution: Continue adding the acid or base until the solution is clear. Note the final pH at which the compound fully dissolves.

  • Neutralization (Optional but Recommended): Once dissolved, you may be able to carefully adjust the pH back towards neutral (pH 7.2-7.4) with the opposing solution (NaOH if you acidified, HCl if you basified). Be aware that the compound may precipitate out if you get too close to its isoelectric point. Proceed slowly and observe the solution carefully.

  • Volume Adjustment and Sterilization: Bring the solution to the final desired volume with sterile water or PBS. Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage.

Dissolution_Workflow_pH cluster_0 pH Adjustment Strategy A Suspend Compound in Water/PBS B Add dilute HCl (acidify) A->B C Add dilute NaOH (basify) A->C D Clear Solution Achieved B->D C->D E Adjust to Final Volume D->E F Sterile Filter (0.22 µm) E->F G Aqueous Stock Solution F->G

Caption: Workflow for dissolving the compound using pH adjustment.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitates when diluted in culture medium. The compound's solubility limit in the aqueous medium has been exceeded.- Increase the concentration of your DMSO stock so that a smaller volume is needed for dilution. - Perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, then add this intermediate dilution to the final culture volume.[7]
Cell death observed at higher concentrations. The solvent (e.g., DMSO) may be causing cytotoxicity.- Ensure the final concentration of the organic solvent is within the tolerated range for your specific cell line (typically <0.5% for DMSO).[3][13][14] - Use the pH-adjusted aqueous stock method to avoid organic solvents.
Inconsistent experimental results. The compound may be degrading in solution or precipitating over time.- Prepare fresh working solutions from your frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.[7][8] - For aqueous solutions, check for precipitation before use.

Final Recommendations

  • Start with DMSO: For most applications, creating a 10-50 mM stock solution in DMSO is the most reliable starting point.

  • Know Your Cells: Different cell lines have varying sensitivities to organic solvents.[4][13] Always determine the maximum tolerated solvent concentration for your specific cell line.

  • Vehicle Controls are Essential: Always include a vehicle control group in your experiments that is treated with the same concentration of solvent used to deliver the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Documentation: Record the solvent, concentration, storage conditions, and date of preparation for every stock solution.

By following these guidelines, researchers can confidently prepare solutions of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid that are suitable for generating accurate and reproducible data in cell culture assays.

References

  • Ilić, Z., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. Available at: [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Cold Spring Harbor Protocols. (2006). Stock Solutions. CSH Protocols. Available at: [Link]

  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Google Patents. (2014). Process for improving the solubility of cell culture media. Google Patents.
  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Unknown Source.
  • ResearchGate. (2021). How to dissolve amino acids powder (what to dissolve) for cell culture and in vivo experiments?. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study?. ResearchGate. Available at: [Link]

  • D'Mello, D., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids. Available at: [Link]

  • Kondratov, I. S., et al. (2016). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information Synthesis and physical chemical properties of 2-amino-4- (trifluoromethoxy)butanoic acid – CF3O-containing analogue of natural lipophilic amino acids. Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols: (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid as a Building Block for Peptidomimetics

A Guide to the Incorporation of Phenylalanine Analogs with Substituted Phenyl Rings Disclaimer: As a Senior Application Scientist, it is my responsibility to ensure the technical accuracy and reliability of the informati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Incorporation of Phenylalanine Analogs with Substituted Phenyl Rings

Disclaimer: As a Senior Application Scientist, it is my responsibility to ensure the technical accuracy and reliability of the information provided. Extensive searches for the specific compound, (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, did not yield specific synthesis, incorporation, or application data in the public domain. This suggests it may be a novel or proprietary building block. Therefore, this guide will focus on the principles and detailed protocols for a closely related and well-established class of non-canonical amino acids: phenylalanine analogs with substituted phenyl rings , using the 3,4-dimethoxyphenyl moiety as a representative example. The methodologies and scientific rationale presented herein are directly applicable to the title compound and will empower researchers to effectively utilize such building blocks in their peptidomimetic design and synthesis.

Introduction: The Strategic Value of Substituted Phenylalanine Analogs in Peptidomimetics

Peptidomimetics are a class of molecules that mimic the structure and function of natural peptides but offer significant advantages in terms of therapeutic potential.[1] The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of peptidomimetic design, enabling the creation of compounds with enhanced metabolic stability, improved receptor affinity and selectivity, and controlled secondary structures.[2][3]

Phenylalanine analogs bearing substitutions on the aromatic ring, such as (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, are particularly valuable building blocks. The 3,4-dimethoxyphenyl group, a bio-isostere of the catechol moiety found in L-DOPA, introduces unique properties to a peptide sequence:

  • Enhanced Hydrophobicity and Lipophilicity: The dimethoxy-substituted phenyl ring increases the hydrophobicity of the amino acid side chain, which can modulate peptide-membrane interactions and potentially improve cell permeability.[4]

  • Conformational Constraint: The bulky nature of the substituted phenyl group can restrict the rotational freedom of the peptide backbone, inducing specific secondary structures like β-turns, which are often crucial for biological activity.[5]

  • Modified Aromatic Interactions: The electron-donating methoxy groups alter the electronic properties of the phenyl ring, influencing π-π stacking and cation-π interactions with biological targets.[6]

  • Increased Proteolytic Resistance: The non-natural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.[7]

This guide provides a comprehensive overview of the synthesis, incorporation, and characterization of peptides containing (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid and related substituted phenylalanine analogs.

Synthesis of the Building Block: Fmoc-(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Diagram: Proposed Chemoenzymatic Synthesis Route

G cluster_0 Starting Materials cluster_1 Enzymatic Transamination cluster_2 N-terminal Protection A 3,4-Dimethoxyphenyl-pyruvic acid D L-3,4-Dimethoxyphenylalanine A->D Transamination B Aspartate Aminotransferase (Engineered) B->D C Amino Donor (e.g., L-Aspartic acid) C->D F Fmoc-L-3,4-Dimethoxyphenylalanine D->F Fmoc Protection E Fmoc-OSu or Fmoc-Cl E->F

Caption: Proposed chemoenzymatic route for the synthesis of Fmoc-protected L-3,4-dimethoxyphenylalanine.

This enzymatic approach offers high stereoselectivity, yielding the desired L-enantiomer.[8] Subsequent protection of the α-amino group with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl ester) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions provides the ready-to-use building block for SPPS.[9]

Incorporation into Peptides: Protocols and Methodologies

The choice between solid-phase and solution-phase synthesis depends on the target peptide's length, complexity, and the desired scale of production.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides due to its efficiency and ease of automation.[10] The following protocol is based on the widely used Fmoc/tBu strategy.

Experimental Protocol: SPPS of a Model Peptide Containing a Substituted Phenylalanine Analog

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[11]

    • If starting with a pre-loaded resin, proceed to step 2. If using a non-loaded resin, couple the first Fmoc-protected amino acid according to standard protocols.[12]

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Standard Amino Acids: In a separate vial, pre-activate 3-5 equivalents of the standard Fmoc-amino acid with a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF for 5-10 minutes.[13] Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Incorporation of Fmoc-(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid: Due to the potential steric hindrance of the bulky side chain, use a higher excess (5 equivalents) of the amino acid and a more potent coupling reagent like HATU or COMU.[3] Extend the coupling time to 4 hours or perform a double coupling (repeating the coupling step).

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.[14]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[15]

Table: Troubleshooting Common Issues in SPPS with Bulky Non-Canonical Amino Acids

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance from the bulky side chain.Use a more potent coupling reagent (e.g., HATU, COMU). Increase the excess of amino acid and reagents. Extend the coupling time or perform a double coupling.[3]
Aggregation Increased hydrophobicity of the peptide chain.Use a more polar solvent mixture (e.g., DMF/DMSO). Incorporate a backbone-protecting group (e.g., Hmb) on the preceding residue.[12]
Low Cleavage Yield Incomplete removal of side-chain protecting groups.Ensure an appropriate scavenger is used in the cleavage cocktail. Extend the cleavage time.
Solution-Phase Peptide Synthesis

Solution-phase synthesis is advantageous for large-scale production and the synthesis of short peptides or peptide fragments.[16]

Experimental Protocol: Solution-Phase Dipeptide Synthesis

  • Protection of Reactants:

    • Protect the N-terminus of the first amino acid (e.g., with a Boc group) and the C-terminus of the second amino acid (e.g., as a methyl ester).[16]

  • Coupling Reaction:

    • Dissolve the N-protected amino acid (1 equivalent), the C-protected amino acid (1 equivalent), and a coupling additive (e.g., HOBt, 1.1 equivalents) in a suitable solvent like DMF or DCM.

    • Cool the mixture to 0°C.

    • Add the coupling reagent (e.g., DCC or EDC, 1.1 equivalents) and a base (e.g., NMM, 2 equivalents).[13]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter off any precipitated urea by-product (if using DCC).

    • Perform an aqueous work-up to remove excess reagents and water-soluble by-products.

    • Purify the dipeptide by column chromatography or recrystallization.

  • Deprotection:

    • Selectively remove the protecting groups to allow for further chain elongation or to obtain the final dipeptide.

Diagram: General Workflow for Peptide Synthesis

G cluster_0 SPPS cluster_1 Solution-Phase Synthesis A Resin Swelling B Fmoc Deprotection C Amino Acid Coupling D Wash E Repeat Cycle E->B n-1 times F Final Cleavage & Deprotection E->F G Protect Amino Acids H Coupling Reaction G->H I Work-up & Purification H->I J Deprotection I->J K Chain Elongation J->K

Caption: Comparison of workflows for Solid-Phase and Solution-Phase Peptide Synthesis.

Characterization of Peptidomimetics

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to assess the purity of the crude and purified peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure and to study the conformational effects of incorporating the non-canonical amino acid.[17]

Applications and Future Perspectives

The incorporation of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid and related analogs opens up a vast design space for novel peptidomimetics with potential applications in:

  • Drug Discovery: Developing potent and selective agonists or antagonists for G-protein coupled receptors (GPCRs) and other therapeutic targets.[18]

  • Antimicrobial Peptides: Enhancing the activity and stability of antimicrobial peptides to combat antibiotic resistance.[5]

  • Biomaterials: Creating self-assembling peptide-based hydrogels and other biomaterials with tailored properties.[7]

The continued development of efficient synthetic methods for novel non-canonical amino acids and their incorporation into peptides will undoubtedly fuel further advancements in these exciting fields.

References

  • Schumacher, D., & Hackenberger, C. P. R. (2014). More Than Add-on: Chemoselective Reactions for the Synthesis of Functional Peptides and Proteins. Current Opinion in Chemical Biology, 22, 62–69.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
  • Yang, L., et al. (2019). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 24(15), 2793.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Substituted Phenylalanines. Retrieved from [Link]

  • D'Souza, L. M., & Gellman, S. H. (2010). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Organic Letters, 12(21), 5000-5003.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Vasile, F., et al. (2024).
  • Zanden, C. M., et al. (2015). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ACS Medicinal Chemistry Letters, 6(11), 1143–1148.
  • Wang, L., et al. (2019). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 10, 148.
  • Fields, G. B. (2001). Experimental Procedures. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Medintz, I. L., et al. (2010). 3,4-Dihydroxyphenylalanine Peptides as Non-Perturbative Quantum Dot Sensors of Aminopeptidase. Sensors, 10(4), 3048–3065.
  • Cha, J. H., et al. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International Journal of Molecular Sciences, 22(21), 11915.
  • Kondratov, I. S., et al. (2019). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry, 17(3), 563-569.
  • Wittebort, R. J., et al. (2014). Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. Biophysical Journal, 106(2), 433–444.
  • GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides. Retrieved from [Link]

  • Kurosu, M., & Li, K. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 18(8), 8894–8904.
  • Li, Z., et al. (2018). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Journal of Biotechnology, 284, 1-8.
  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4492.
  • Karki, N. (2023). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Papageorgiou, G., et al. (2021). 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179.
  • Zhang, T., et al. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. CN112500316A.
  • Poggemann, H. F., et al. (2025). Phenylalanine modification in plasma-driven biocatalysis revealed by solvent accessibility and reactive dynamics in combination with protein mass spectrometry. arXiv.
  • PubChem. (n.d.). 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. Retrieved from [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4492.
  • Taylor, J. W. (1993). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Biopolymers, 33(8), 1175-1181.
  • Li, G., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. The Journal of Organic Chemistry.
  • Sumitomo Seiyaku Kabushiki Kaisha. (1990). Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. JPH02231457A.
  • Roussel Uclaf. (1987).

Sources

Method

Application Notes &amp; Protocols: Crystallization Techniques for the Isolation of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Abstract This document provides a comprehensive guide to the crystallization-based isolation and purification of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, a chiral amino acid of significant interest in pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the crystallization-based isolation and purification of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, a chiral amino acid of significant interest in pharmaceutical development. As a key chiral building block, achieving high enantiomeric and chemical purity is paramount. This guide details several field-proven crystallization methodologies, including cooling, antisolvent, and pH-swing crystallization. Each protocol is presented with an in-depth explanation of the underlying scientific principles, guiding researchers and drug development professionals in selecting and optimizing the most suitable technique for their specific needs. The protocols are designed to be self-validating, with clear parameters and expected outcomes.

Introduction: The Critical Role of Crystallization in Chiral Amino Acid Purification

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its stereospecific nature necessitates a robust purification strategy to isolate the desired (2R)-enantiomer from potential racemic mixtures or other process-related impurities. Crystallization stands out as a powerful, scalable, and economically viable technique for achieving high purity of chiral molecules.[][2]

The fundamental principle of crystallization lies in the controlled precipitation of a solid from a supersaturated solution. For amino acids, which exist as zwitterions, their solubility is highly dependent on the properties of the solvent, temperature, and pH.[3][4][5] Understanding and manipulating these parameters are key to developing an effective crystallization process. This guide will explore three primary techniques:

  • Cooling Crystallization: Exploits the temperature-dependent solubility of the amino acid.

  • Antisolvent Crystallization: Induces precipitation by introducing a solvent in which the amino acid is poorly soluble.

  • pH-Swing (or Neutralization) Crystallization: Manipulates the pH of the solution to the isoelectric point of the amino acid, where its solubility is at a minimum.[4][5][6]

The choice of method is dictated by the specific properties of the target compound and the impurities present in the crude mixture.

Foundational Principles: Understanding the Physicochemical Properties

The molecular structure of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, with its amino and carboxylic acid groups, as well as the dimethoxyphenyl side chain, governs its solubility behavior. Like other amino acids, it is generally more soluble in polar solvents like water and less soluble in non-polar organic solvents.[3] The presence of the aromatic ring and methoxy groups introduces some hydrophobic character, which can be exploited in mixed-solvent systems.

Key Physicochemical Properties:

  • Zwitterionic Nature: In aqueous solutions near neutral pH, the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), forming a zwitterion. This ionic character contributes to its solubility in water.[3]

  • Isoelectric Point (pI): The pH at which the net charge of the molecule is zero. At the pI, the solubility of the amino acid is at its minimum, a crucial parameter for pH-swing crystallization.[4][5]

  • Solubility Profile: The solubility is influenced by temperature, pH, and the presence of other solutes.[4][5] Generally, solubility in water increases with temperature.

Crystallization Methodologies and Protocols

This section details the step-by-step protocols for the primary crystallization techniques applicable to (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. The rationale behind each step is provided to facilitate understanding and optimization.

Cooling Crystallization

This method is ideal when the solubility of the target compound shows a significant positive correlation with temperature.

Workflow for Cooling Crystallization:

CoolingCrystallization A Dissolution: Dissolve crude product in a suitable solvent (e.g., water, aqueous ethanol) at elevated temperature. B Controlled Cooling: Gradually cool the saturated solution to induce supersaturation and nucleation. A->B Saturated Solution C Crystal Growth & Maturation: Hold at a lower temperature to allow for crystal growth and equilibration. B->C Nucleation & Growth D Isolation & Drying: Filter the crystals, wash with cold solvent, and dry under vacuum. C->D Crystal Slurry

Caption: Workflow for Cooling Crystallization Protocol.

Protocol 1: Cooling Crystallization from an Aqueous System

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve the crude (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid in a minimal amount of deionized water at an elevated temperature (e.g., 70-80 °C) to achieve a saturated or slightly undersaturated solution. The exact temperature will depend on the solubility curve of the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Gradually cool the solution at a controlled rate (e.g., 10-20 °C/hour). Slow cooling is crucial to promote the growth of larger, purer crystals and minimize the formation of fine, impure particles.

  • Crystal Growth and Maturation: Once crystals begin to form, maintain the solution at a lower temperature (e.g., 4-10 °C) for a period of 2-4 hours with gentle agitation. This allows for further crystal growth and maturation, improving yield and purity.

  • Isolation: Collect the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Rationale: The principle behind this method is the reduction of solubility upon cooling, which creates a supersaturated state, the driving force for crystallization. Slow cooling allows for orderly incorporation of molecules into the crystal lattice, excluding impurities.

Antisolvent Crystallization

This technique is particularly useful when the target compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent"). The two solvents must be miscible.

Workflow for Antisolvent Crystallization:

AntisolventCrystallization A Dissolution: Dissolve crude product in a good solvent (e.g., water, methanol). B Antisolvent Addition: Slowly add a miscible antisolvent (e.g., ethanol, isopropanol, acetone) to the solution. A->B Saturated Solution C Precipitation & Maturation: Crystals precipitate as solubility decreases. Allow to stir for maturation. B->C Supersaturation D Isolation & Drying: Filter the crystals, wash with the solvent/antisolvent mixture, and dry. C->D Crystal Slurry

Caption: Workflow for Antisolvent Crystallization Protocol.

Protocol 2: Antisolvent Crystallization using Water and Ethanol

  • Dissolution: Dissolve the crude (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid in a minimal amount of deionized water at room temperature to form a concentrated solution.

  • Antisolvent Addition: While stirring the solution, slowly add a miscible antisolvent, such as ethanol or isopropanol, in which the amino acid has low solubility.[7][8] The addition rate should be controlled to maintain a moderate level of supersaturation, which favors crystal growth over rapid precipitation.

  • Crystal Maturation: After the addition of the antisolvent is complete, continue to stir the resulting slurry for 1-2 hours to allow for crystal maturation and to maximize the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a mixture of water and the antisolvent (in the final ratio used for precipitation) to remove residual impurities.

  • Drying: Dry the crystals under vacuum.

Rationale: The addition of an antisolvent reduces the overall solvating power of the solvent system for the amino acid, leading to supersaturation and subsequent crystallization. The choice of antisolvent is critical; it should be miscible with the primary solvent and the target compound should be poorly soluble in it.

pH-Swing (Neutralization) Crystallization

This elegant method leverages the zwitterionic nature of amino acids and their minimum solubility at their isoelectric point (pI).

Workflow for pH-Swing Crystallization:

pHSwingCrystallization A Dissolution: Dissolve the crude amino acid in an acidic or basic solution (e.g., aq. HCl or NaOH). B pH Adjustment: Slowly add a base or acid to adjust the pH towards the isoelectric point (pI). A->B Solubilized Amino Acid C Crystallization at pI: As the pI is approached, solubility decreases and the amino acid crystallizes. B->C Approaching pI D Isolation & Drying: Filter the crystals, wash with water (pH adjusted to pI), and dry. C->D Crystal Slurry

Caption: Workflow for pH-Swing Crystallization Protocol.

Protocol 3: pH-Swing Crystallization

  • Dissolution: Dissolve the crude (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid in an aqueous acidic solution (e.g., 1M HCl) or an aqueous basic solution (e.g., 1M NaOH). The amino acid will be in its cationic or anionic form, respectively, and will have higher solubility than the zwitterionic form.

  • pH Adjustment: While stirring the solution, slowly add a neutralizing agent (e.g., 1M NaOH if starting from an acidic solution, or 1M HCl if starting from a basic solution) to adjust the pH towards the isoelectric point (pI) of the amino acid. The pI will need to be determined experimentally but is typically in the range of 5-6 for neutral amino acids.

  • Crystallization: As the pH approaches the pI, the solubility of the amino acid will decrease significantly, leading to its crystallization. The rate of addition of the neutralizing agent should be slow to control the rate of crystallization.

  • Maturation: Once the target pH is reached, continue stirring the slurry for 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with deionized water that has been pH-adjusted to the pI of the amino acid to remove any remaining soluble impurities and salts.

  • Drying: Dry the crystals under vacuum.

Rationale: This method is highly selective as it specifically targets the isoelectric point where the desired amino acid has its lowest solubility, while many impurities may remain in solution. It is an effective way to remove both acidic and basic impurities.

Optimization and Troubleshooting

The success of any crystallization process depends on careful control of key parameters. The following table summarizes important variables and their impact on the crystallization outcome.

ParameterImpact on CrystallizationOptimization Strategy
Solvent System Influences solubility, crystal habit, and impurity rejection.Screen a range of solvents and solvent mixtures to find the optimal balance of solubility and selectivity.
Cooling/Antisolvent Addition Rate Affects the level of supersaturation, which in turn influences nucleation and crystal growth rates.Slower rates generally lead to larger, more well-defined crystals with higher purity.
Stirring/Agitation Promotes heat and mass transfer, preventing localized supersaturation and promoting uniform crystal growth.Optimize the stirring speed to maintain a homogeneous suspension without causing excessive secondary nucleation or crystal breakage.
pH Control Critical for pH-swing crystallization; determines the point of minimum solubility.Use a calibrated pH meter and add the neutralizing agent slowly and with good mixing to avoid pH overshooting.
Seeding Can be used to control the onset of crystallization and influence the crystal size distribution and polymorphic form.Introduce a small amount of pure seed crystals at a slightly supersaturated state.

Troubleshooting Common Issues:

  • Oiling Out: The compound separates as a liquid phase instead of a solid. This can occur if the supersaturation is too high or if the temperature is above the melting point of the solvated compound. Try reducing the concentration, slowing the cooling/antisolvent addition rate, or using a different solvent system.

  • Formation of Fine Powders: This is often a result of rapid nucleation due to high supersaturation. Slow down the rate of cooling or antisolvent addition. Seeding can also help to control nucleation.

  • Low Yield: This could be due to incomplete crystallization or losses during isolation. Ensure sufficient maturation time, and use cold solvent for washing to minimize dissolution of the product.

  • Low Purity: Impurities may be occluded in the crystals if crystallization occurs too rapidly. Slower crystallization rates and washing the crystals thoroughly can improve purity. Recrystallization may be necessary.

Conclusion

The isolation of high-purity (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a critical step in its application in pharmaceutical synthesis. The crystallization techniques of cooling, antisolvent addition, and pH-swing offer robust and scalable methods to achieve this. The choice of the optimal method and the fine-tuning of its parameters will depend on the specific impurity profile of the crude material and the desired final product specifications. By understanding the fundamental principles of crystallization and systematically applying the protocols outlined in this guide, researchers and drug development professionals can effectively purify this important chiral building block.

References

  • Chemguide. (n.d.). An introduction to amino acids. Retrieved from [Link]

  • National Yang Ming Chiao Tung University Academic Hub. (2022, January 1). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • ACS Publications. (2017, November 27). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Retrieved from [Link]

  • MPG.PuRe. (2023, January 12). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]

  • J-STAGE. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ResearchGate. (2026, February 5). Control of Polymorphism in Crystallization of Amino Acid | Request PDF. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • AIJR Books. (2024, January 16). Polymorphism in L-Glutamic Acid using Combined Cooling and Antisolvent Crystallization. Retrieved from [Link]

  • PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • IUCr Journals. (n.d.). Polymorphism of crystalline amino acids. The role of non-covalent interactions. Retrieved from [Link]

  • ACS Publications. (2021, March 15). Effect of Amino Acid Addition on the Crystallization of Asparagine. Retrieved from [Link]

  • PMC. (n.d.). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]

  • ACS Omega (ACS Publications). (2022, January 11). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • PubMed. (2005, November 10). Effects of amino acids on crystal growth of CaC2O4 in reverse microemulsion. Retrieved from [Link]

  • PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • KIT. (n.d.). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. Retrieved from [Link]

  • Peertechz Publications. (2016, September 30). Important Factors Influencing Protein Crystallization. Retrieved from [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). A potential mechanism for amino acid-controlled crystal growth of hydroxyapatite. Retrieved from [Link]

  • Academia.edu. (2006, August 10). The effect of aminoacids on the crystal growth of calcium carbonate. Retrieved from [Link]

  • ResearchGate. (2026, February 28). (PDF) Effects of Amino Acids on the Crystallization of Calcium Tartrate Tetrahydrate. Retrieved from [Link]

  • ResearchGate. (2016, October 14). Crystallization of amino acids at the chiral ionic liquid/water interface. Retrieved from [Link]

  • ACS Publications. (2023, April 12). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Retrieved from [Link]

  • PMC. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]

  • Rights Platform. (2020, November 23). Synthesis of Multi Amino Acid Chiral Polymeric Microparticles for Enantioselective Chemistry. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Chiral co-crystallization for enantiomer separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). 4-(3-Methoxyphenoxy)butyric acid. Retrieved from [Link]

  • PMC. (2021, May 11). The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R). Retrieved from [Link]

  • Semantic Scholar. (2014, August 28). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Retrieved from [https://www.semanticscholar.org/paper/Crystal-structure-of-(3R)-3-benzyl-4-%5B(tert-amino-%5D-Krajewski-Gluzi%C5%84ski/5e8109d05e09f58359b3d1787c880d9633e0850c]([Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the asymmetric synthesis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, a key chiral building block. This resource is de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the asymmetric synthesis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, a key chiral building block. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. A logical workflow for troubleshooting is presented below.

G cluster_problems Select Your Primary Issue problem problem cause cause solution solution start Problem Observed low_yield Low Overall Yield poor_ee Poor Enantioselectivity (Low % ee) incomplete_rxn Incomplete Reaction (Starting Material Remains) side_products Complex Mixture/ Side Products cause_reagents Cause: Reagent Quality/ Moisture low_yield->cause_reagents Potential Causes cause_temp Cause: Incorrect Temperature Control low_yield->cause_temp Potential Causes cause_ cause_ low_yield->cause_ Potential Causes stoichiometry Cause: Suboptimal Stoichiometry low_yield->stoichiometry Potential Causes poor_ee->cause_temp Potential Causes cause_catalyst Cause: Catalyst Inactivity/ Racemization poor_ee->cause_catalyst Potential Causes cause_chiral_aux Cause: Poor Auxiliary Control/Cleavage poor_ee->cause_chiral_aux Potential Causes incomplete_rxn->cause_reagents Potential Causes incomplete_rxn->cause_temp Potential Causes incomplete_rxn->cause_catalyst Potential Causes side_products->cause_temp Potential Causes side_products->cause_ Potential Causes side_products->stoichiometry Potential Causes sol_reagents Solution: Dry Solvents/ Fresh Reagents cause_reagents->sol_reagents Recommended Action sol_temp Solution: Calibrate Cryostat/ Slow Addition cause_temp->sol_temp Recommended Action sol_stoichiometry Solution: Titrate Base/ Optimize Reagent Ratio stoichiometry->sol_stoichiometry Recommended Action sol_catalyst Solution: Use Fresh Catalyst/ Screen Conditions cause_catalyst->sol_catalyst Recommended Action sol_cleavage Solution: Milder Cleavage Conditions cause_chiral_aux->sol_cleavage Recommended Action

Caption: General troubleshooting workflow for asymmetric synthesis.

Issue 1: Low Yield in the Key Carbon-Carbon Bond Forming Step (e.g., Strecker or Alkylation)

Question: My asymmetric Strecker synthesis (or alkylation of a chiral glycine equivalent) is resulting in a very low yield of the desired product. What are the likely causes and how can I fix it?

Answer: Low yield in the core bond-forming reaction is a frequent challenge. The causes can typically be traced back to reagent integrity, reaction conditions, or catalyst/auxiliary issues.

  • Potential Cause A: Inactive Cyanide Source or Nucleophile.

    • Explanation: In a Strecker synthesis, the cyanide source is critical. Reagents like trimethylsilyl cyanide (TMSCN) are highly sensitive to moisture and can decompose over time, reducing the concentration of the active nucleophile.[1] Similarly, in alkylation reactions, the enolate generated may not be forming efficiently.

    • Solution:

      • Use Fresh or Purified Reagents: Always use freshly opened or recently distilled TMSCN. For other nucleophiles, ensure they are pure and handled under strictly anhydrous conditions.

      • Verify Base Strength (for Alkylations): If generating an enolate, the base (e.g., LDA, n-BuLi) may have degraded. Titrate the base before use to determine its exact molarity.

  • Potential Cause B: Poor Imine Formation or Stability.

    • Explanation: The Strecker reaction relies on the in-situ formation of an imine from 3,4-dimethoxyphenylacetaldehyde and an amine.[2] This equilibrium can be unfavorable, or the imine itself can be unstable, especially with aliphatic aldehydes.

    • Solution:

      • Use a Lewis Acid Co-catalyst: A mild Lewis acid can promote imine formation. In some systems, the chiral catalyst itself serves this role.[3]

      • Remove Water: The condensation reaction to form the imine produces water, which can inhibit the reaction. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the imine.

  • Potential Cause C: Catalyst Inhibition or Decomposition.

    • Explanation: Chiral catalysts, particularly metal complexes (e.g., Zirconium, Rhodium) or organocatalysts (e.g., thiourea derivatives), can be sensitive to impurities in the starting materials or solvents.[1][4] Water is a common poison for many catalytic systems.

    • Solution:

      • Ensure Anhydrous Conditions: Dry all solvents and reagents rigorously. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Purify Starting Materials: Chromatograph the aldehyde starting material if it has been stored for a long time to remove any corresponding carboxylic acid impurity, which can neutralize amine catalysts or bases.

Issue 2: Poor Enantioselectivity (% ee)

Question: I have successfully synthesized the amino acid, but the enantiomeric excess (% ee) is much lower than reported values. What factors control enantioselectivity?

Answer: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. A drop in % ee points towards issues with the chiral controller (catalyst or auxiliary) or competing non-stereoselective background reactions.

  • Potential Cause A: Racemization of the Product or Intermediates.

    • Explanation: The α-proton of the resulting aminonitrile (in Strecker synthesis) or the protected amino acid can be acidic.[1] Under basic conditions or even during prolonged reaction times or harsh workup procedures, this proton can be abstracted and re-protonated non-stereoselectively, leading to racemization.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

      • Control Quenching: Quench the reaction at low temperature with a mild acid, such as glacial acetic acid, before warming to room temperature.[1] This ensures the chiral center is protonated in a controlled manner.

      • Mild Hydrolysis: During the final nitrile hydrolysis step, use conditions that are known to minimize racemization. For example, strong acid at high temperatures can sometimes cause epimerization.

  • Potential Cause B: Inefficient Chiral Catalyst or Auxiliary.

    • Explanation: The efficacy of the chiral catalyst is paramount. It may be impure, used in a suboptimal solvent, or at the wrong temperature. For chiral auxiliaries, the steric directing group may not be effectively blocking one face of the reactive intermediate.

    • Solution:

      • Optimize Reaction Parameters: Enantioselectivity is often highly sensitive to temperature, solvent, and catalyst loading. Lowering the reaction temperature frequently improves % ee.

      • Screen Catalysts/Auxiliaries: If one catalyst system fails, others may be more suitable for your specific substrate. For instance, while BINOL-derived catalysts are common, thiourea-based catalysts have also shown great success in Strecker reactions.[2][4]

      • Verify Catalyst Purity: Ensure the chiral ligand or catalyst used is of high optical purity itself.

Catalyst/Methodology Typical % ee Range Key Considerations
Chiral Zirconium Catalyst (Strecker)85-98%Requires strictly anhydrous conditions; sensitive to impurities.[3]
Thiourea Organocatalyst (Strecker)90-99%Robust and often compatible with safer cyanide sources like KCN.[4]
Chiral Glycine Equivalent (Alkylation)>95%Multi-step process but often provides very high diastereoselectivity.[5][6]
Enzymatic Resolution>99%Involves resolving a racemic mixture; maximum theoretical yield is 50% without a racemization step.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary asymmetric routes to synthesize (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid?

The main strategies can be broadly categorized into three approaches:

  • Catalytic Asymmetric Synthesis: This is often the most elegant approach. The most common method in this category is the Asymmetric Strecker Synthesis . It involves the three-component reaction of 3,4-dimethoxyphenylacetaldehyde, an ammonia source, and a cyanide source, all in the presence of a chiral catalyst to induce stereoselectivity.[2][3][4]

  • Chiral Auxiliary-Mediated Synthesis: This method involves covalently attaching a chiral molecule (the auxiliary) to a glycine or alanine equivalent. The auxiliary then directs the stereochemical outcome of an alkylation reaction with a 3,4-dimethoxyphenylethyl halide. The auxiliary is cleaved in a subsequent step to reveal the desired enantiomerically pure amino acid.[1]

  • Enzymatic Resolution: This approach begins with the synthesis of the racemic amino acid. An enzyme, such as an acylase, is then used to selectively react with one enantiomer (e.g., by hydrolyzing its N-acetyl derivative), allowing for the separation of the two enantiomers.[7][8] While this can provide products with very high optical purity, the maximum yield for the desired enantiomer is 50% unless the unwanted enantiomer is racemized and recycled.[9]

Q2: My starting material, 3,4-dimethoxyphenylacetaldehyde, is unstable. How can I handle it?

This is a common issue. Aldehydes, especially those with α-hydrogens, are prone to self-condensation (aldol reaction) and oxidation to the corresponding carboxylic acid upon storage.

  • Recommendation 1: Prepare it Fresh. The most reliable method is to prepare the aldehyde immediately before use. A common precursor is 3,4-dimethoxyphenylethanol, which can be oxidized using mild reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Recommendation 2: Use a Stable Precursor. Some synthetic routes can bypass the free aldehyde. For instance, one could generate the corresponding imine in situ from a more stable precursor under the reaction conditions.

  • Recommendation 3: Proper Storage. If you must store the aldehyde, do so under an inert atmosphere, at low temperature (-20 °C), and in a solvent like toluene. It is advisable to purify it via flash chromatography before use if it has been stored for more than a few days.

Q3: Can I use an enzymatic transaminase for this synthesis?

Yes, using a transaminase is a powerful and increasingly popular green chemistry approach. The process would involve the reaction of the corresponding α-keto acid (2-oxo-4-(3,4-dimethoxyphenyl)butanoic acid) with an amino donor (like L-aspartate or L-glutamate) in the presence of a suitable transaminase enzyme.[10]

  • Advantages: This method can offer excellent enantioselectivity (>99% ee) and operates in aqueous media under mild conditions.[11][12]

  • Challenges: The main challenge is often the equilibrium of the reaction. To drive the reaction to completion, a coupled system is often employed to remove the keto-acid byproduct.[13] Additionally, the required α-keto acid starting material may not be commercially available and would need to be synthesized separately.

Experimental Protocol: Catalytic Asymmetric Strecker Synthesis

This protocol is a representative example based on methodologies for synthesizing unnatural amino acids using a chiral catalyst.[3][4] Note: This procedure involves hazardous materials (cyanide) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

G start Start step1 Step 1: Imine Formation (In Situ) - Add aldehyde & amine to solvent - Stir under N2 start->step1 step2 Step 2: Add Catalyst - Add chiral catalyst solution - Cool to reaction temp. (-70°C) step1->step2 Allow imine to form step3 Step 3: Cyanide Addition - Add TMSCN dropwise - Maintain low temperature step2->step3 Equilibrate step4 Step 4: Reaction & Monitoring - Stir for 12-24h - Monitor by TLC/LC-MS step3->step4 step5 Step 5: Quench & Workup - Quench with AcOH at low temp - Aqueous workup step4->step5 Upon completion step6 Step 6: Hydrolysis - Treat aminonitrile with 6M HCl - Heat to reflux step5->step6 end End: Isolate Product step6->end

Caption: Workflow for Asymmetric Strecker Synthesis.

1. Materials & Setup:

  • Reagents: 3,4-dimethoxyphenylacetaldehyde (freshly prepared/purified), benzylamine, trimethylsilyl cyanide (TMSCN), chiral catalyst (e.g., a BINOL-derived Zirconium complex or a thiourea organocatalyst, 1-5 mol%), anhydrous toluene.

  • Equipment: Flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

2. Procedure:

  • To the reaction flask under a nitrogen atmosphere, add anhydrous toluene.

  • Add 3,4-dimethoxyphenylacetaldehyde (1.0 eq) and benzylamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, dissolve the chiral catalyst (e.g., 0.025 eq) in a small amount of anhydrous toluene.

  • Cool the main reaction flask to the optimized temperature (typically between -40 °C and -78 °C) using a cryostat.

  • Add the catalyst solution to the reaction mixture and stir for 15 minutes.

  • Slowly add TMSCN (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at this temperature for the required time (e.g., 24 hours), monitoring its progress by TLC.

  • Upon completion, quench the reaction at low temperature by the slow addition of a solution of acetic acid in methanol.

  • Allow the mixture to warm to room temperature. Perform a standard aqueous workup to isolate the crude α-aminonitrile. Purify by flash column chromatography.

  • Hydrolysis: Treat the purified aminonitrile with 6M aqueous HCl and heat to reflux for 4-6 hours to hydrolyze the nitrile and cleave the benzyl group.

  • Cool the solution, and purify the resulting amino acid hydrochloride, typically by ion-exchange chromatography or crystallization.

References

  • SciELO. (n.d.). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid.
  • ResearchGate. (n.d.). The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF.
  • MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • SpringerLink. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • PMC. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.
  • ResearchGate. (n.d.). (PDF) A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid.
  • ACS Publications. (n.d.). Practical enantioselective synthesis of a homotyrosine derivative and (R,R)-4-propyl-9-hydroxynaphthoxazine, a potent dopamine agonist | The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • ACS Publications. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst | Journal of the American Chemical Society.
  • Google Patents. (n.d.). WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
  • Google Patents. (n.d.). US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.
  • PMC. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
  • MDPI. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes.
  • Ukrainian Chemistry Journal. (2024). HAMARI'S CONTRIBUTION TO THE ASYMMETRIC SYNTHESIS OF TAILOR-MADE AMINO ACIDS.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • TSI Journals. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels.
  • PubMed. (2009). Simultaneous synthesis of 2-phenylethanol and L-homophenylalanine using aromatic transaminase with yeast Ehrlich pathway.

Sources

Optimization

Technical Support Center: Preventing Racemization of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid During Peptide Coupling

This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during the synthesis of peptides containing the non-proteinogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during the synthesis of peptides containing the non-proteinogenic amino acid, (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. Racemization, the conversion of a pure enantiomer into a mixture of both D and L forms, is a significant challenge in peptide synthesis.[1] The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, and even minor diastereomeric impurities can drastically alter or diminish its therapeutic efficacy.[1]

This document provides a comprehensive overview of the mechanisms of racemization, troubleshooting strategies for common experimental issues, and detailed protocols to minimize epimerization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid during the peptide bond formation process.[1] For (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, this means the undesired conversion to its (2S)-enantiomer, leading to a diastereomeric peptide impurity.

Q2: What is the primary mechanism of racemization during peptide coupling?

A: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] Activation of the C-terminal carboxylic acid of the N-protected amino acid makes the α-proton acidic.[3][4] A base can then abstract this proton, leading to a planar, achiral enolate intermediate which can be re-protonated from either face, resulting in a mixture of enantiomers.[1][5] Urethane-type protecting groups like Fmoc and Boc are designed to suppress oxazolone formation.[2][6]

Q3: Are certain amino acids more prone to racemization?

A: Yes. While any chiral amino acid can racemize, some are particularly susceptible. Histidine and cysteine are well-known for their high propensity for racemization.[1][7] Phenylalanine and its analogues, such as (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, can also be sensitive to racemization, especially under harsh coupling conditions.[1]

Q4: How do coupling reagents influence racemization?

A: The choice of coupling reagent is a critical factor.[8] Highly reactive reagents can accelerate the formation of the racemization-prone oxazolone intermediate.[9] Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization.[1][10][11] Phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU) salts are generally more efficient but can still cause racemization with sensitive amino acids.[1][10][12]

Troubleshooting Guide: Minimizing Racemization

This section addresses common experimental observations and provides actionable solutions to mitigate racemization of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

Issue 1: Significant Diastereomeric Impurity Detected by HPLC

If chiral HPLC analysis of your crude peptide reveals a significant peak corresponding to the diastereomer containing the (2S)-amino acid, consider the following factors:

  • Coupling Reagent and Additives:

    • Problem: Using a carbodiimide (e.g., DIC, EDC) without a racemization-suppressing additive is a common cause of epimerization.[1][10]

    • Solution: Always use an additive when employing carbodiimide coupling reagents.[1][6] 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective.[1][6][7][13][14][15] These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[1][16] OxymaPure is a particularly good choice as it is non-explosive and has shown superior performance in suppressing racemization compared to HOBt.[14][17]

  • Base Selection and Concentration:

    • Problem: Strong, non-sterically hindered bases can increase the rate of racemization by promoting the abstraction of the α-proton.[1][4][18]

    • Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred over N,N-diisopropylethylamine (DIPEA).[12][13][19] Use the minimum amount of base necessary for the reaction to proceed.[1]

  • Reaction Temperature:

    • Problem: Higher temperatures accelerate both the coupling reaction and the rate of racemization.[1][4][8][9]

    • Solution: Perform the coupling reaction at room temperature or below (e.g., 0°C).[1][4] While microwave-assisted peptide synthesis can be efficient, it's crucial to carefully control the temperature to avoid excessive racemization.[8]

  • Pre-activation Time:

    • Problem: Prolonged pre-activation of the carboxylic acid before the addition of the amine component increases the time the activated species is exposed to conditions that can lead to racemization.[9][12]

    • Solution: Minimize the pre-activation time.[9][19] Ideally, the activated species should be generated in situ or used immediately after a short pre-activation period (1-5 minutes).[1]

Issue 2: Low Coupling Efficiency and Racemization

In some cases, you may observe both incomplete coupling and racemization. This often occurs with sterically hindered amino acids or "difficult" sequences.

  • Problem: The coupling reaction is slow, allowing more time for the activated intermediate to racemize.

  • Solution:

    • Switch to a More Potent Coupling System: For challenging couplings, a combination of a high-efficiency coupling reagent and an additive is recommended. HATU, in the presence of a mild base, is a powerful option.[9] The DIC/OxymaPure system is also highly effective and a safer alternative to benzotriazole-based additives.[17]

    • Optimize the Solvent: The polarity of the solvent can influence the reaction rate and the extent of racemization.[1][4][8] While DMF is a common choice, for some couplings, a less polar solvent like dichloromethane (DCM) or a mixture of DMF and DCM may reduce racemization.[12]

    • Consider a Different Coupling Strategy: For particularly problematic couplings, switching to a different class of coupling reagent, such as a phosphonium-based reagent like PyBOP, may be beneficial.[6]

Visualizing the Mechanism of Racemization

The following diagram illustrates the key oxazolone-mediated racemization pathway and the points of intervention.

racemization_mechanism A N-Protected (2R)-Amino Acid B Activated Intermediate (e.g., O-acylisourea) A->B Activation C 5(4H)-Oxazolone B->C Cyclization F Desired Peptide (Preserved Chirality) B->F Direct Coupling D Planar Enolate (Achiral) C->D Proton Abstraction D->C Re-protonation E N-Protected (2S)-Amino Acid (Racemized) D->E Re-protonation G Diastereomeric Peptide (Racemized Product) E->G Coupling H Coupling Reagent (e.g., DIC) H->A I Base (e.g., DIPEA) I->C J Additive (e.g., OxymaPure) J->B Forms less racemization-prone active ester K Amine Component K->B K->E

Caption: Oxazolone-mediated racemization pathway and preventative measures.

Recommended Experimental Protocol for Minimizing Racemization

This protocol provides a robust starting point for the coupling of Fmoc-(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM) (if required for salt neutralization)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.[1]

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve 3-5 equivalents of Fmoc-(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid and 3-5 equivalents of OxymaPure in DMF. b. Add 3-5 equivalents of DIC to the solution. c. Allow the mixture to pre-activate for a maximum of 1-5 minutes at room temperature.[1] d. Immediately add the activation mixture to the washed and deprotected resin. e. If the N-terminal amine of the resin-bound peptide is in a salt form (e.g., hydrochloride), add 1 equivalent of a mild base like NMM or TMP. f. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[1]

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.

Comparative Data on Coupling Reagents and Additives

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the relative racemization potential of common coupling systems.

Coupling SystemRelative Racemization PotentialKey Considerations
DIC / OxymaPure Very Low Safer, non-explosive alternative to HOBt/HOAt with excellent racemization suppression.[14][15][17]
DIC / HOAt Very Low Highly effective at suppressing racemization, but HOAt is explosive.[6][7][13]
DIC / HOBt Low A classic and effective combination, but HOBt also has explosive properties.[6][7][13][16]
HATU / Base Low to Moderate Very efficient coupling reagent, but the choice of base is critical to minimize racemization.[9][10]
HBTU / Base Low to Moderate Similar to HATU, effective but requires careful optimization of base and reaction time.[10]
DIC alone High Not recommended for chiral amino acids due to a high risk of racemization.[1][10][11]

Note: The actual extent of racemization is sequence-dependent and influenced by the specific reaction conditions.[20]

Logical Workflow for Troubleshooting Racemization

The following diagram outlines a systematic approach to diagnosing and resolving racemization issues.

troubleshooting_workflow start High Racemization Detected check_reagents Review Coupling Reagents & Additives start->check_reagents carbodiimide_alone Using Carbodiimide Alone? check_reagents->carbodiimide_alone add_additive Action: Add OxymaPure, HOAt, or HOBt carbodiimide_alone->add_additive Yes check_base Evaluate Base carbodiimide_alone->check_base No add_additive->check_base strong_base Using Strong Base (e.g., DIPEA)? check_base->strong_base change_base Action: Switch to a Weaker/Hindered Base (NMM, Collidine) strong_base->change_base Yes check_temp Check Reaction Temperature strong_base->check_temp No change_base->check_temp high_temp Temperature > Room Temp? check_temp->high_temp lower_temp Action: Lower Temperature (e.g., 0°C) high_temp->lower_temp Yes check_preactivation Review Pre-activation Time high_temp->check_preactivation No lower_temp->check_preactivation long_preactivation Pre-activation > 5 mins? check_preactivation->long_preactivation shorten_preactivation Action: Minimize Pre-activation Time / Use In-Situ Activation long_preactivation->shorten_preactivation Yes end Racemization Minimized long_preactivation->end No shorten_preactivation->end

Caption: A systematic workflow for troubleshooting high racemization.

By carefully selecting coupling reagents and additives, and optimizing reaction parameters such as base, temperature, and pre-activation time, the racemization of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid can be effectively minimized, ensuring the synthesis of high-purity peptides for research and drug development.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 18, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 18, 2026, from [Link]

  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(14), 2439-44.
  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Ma, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Subirós-Funosas, R., et al. (2013).
  • Souza, A. C. S., et al. (2018). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 24(12), e3124.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403.
  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. (n.d.). Peptides International. Retrieved March 18, 2026, from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved March 18, 2026, from [Link]

  • Wang, P., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2133–2143.
  • G. A. Korshunova, et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315629121.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Albericio, F., & El-Faham, A. (2008). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal.
  • Miyazawa, T., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
  • Epimerisation in Peptide Synthesis. (2023). MDPI.
  • Tanaka, M. (2008). Design and Synthesis of non-Proteinogenic Amino Acids and Secondary Structures of Their Peptides. Journal of the Mass Spectrometry Society of Japan, 56(3), 115-121.
  • Romoff, T. T., et al. (2000). 7.4 Racemization Assays. In Comprehensive Organic Chemistry II (Vol. 6, pp. 103-113). Elsevier.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved March 18, 2026, from [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI.
  • Balaram, P. (2000). Non-protein amino acids in peptide design. Journal of Chemical Sciences, 112(4), 337-349.
  • van der Donk, W. A., & Chatterjee, C. (2005). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Biopolymers, 80(2-3), 220-236.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI.
  • Miller, M. J., & Miller, S. J. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(4), 2235-2287.
  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology, 494, 1-20.
  • G. A. Barany, et al. (2025). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2025(3), M1367.
  • Peptides, solid-phase synthesis and characterization. (2013). Electronic Journal of Biotechnology.
  • Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. (2015).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up Impurities in (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the kilogram-scale production of (2R)-2-amino-4-(3,4-dimethoxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the kilogram-scale production of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid (also known as D-3,4-dimethoxyhomophenylalanine).

This unnatural amino acid is a vital chiral building block in the synthesis of advanced therapeutics, including oral peptide inhibitors for the Interleukin-23 (IL-23) receptor [1]. Whether you are utilizing transition-metal-catalyzed asymmetric hydrogenation or green biocatalytic transamination, maintaining strict enantiomeric excess (ee > 99.5%) and chemical purity requires a deep mechanistic understanding of reaction pathways.

Part 1: Frequently Asked Questions & Troubleshooting

Issue 1: Enantiomeric Leakage During Asymmetric Hydrogenation

Q: Why does the (2S)-enantiomer impurity spike above 2% during the 10-kg scale asymmetric hydrogenation of our dehydroamino acid precursor?

The Causality: Scale-up often introduces mass transfer limitations for gases. To compensate for poor mixing, engineers frequently increase the hydrogen ( H2​ ) pressure. However, in Rh-catalyzed systems (e.g., using [Rh(COD)(R,R-DIPAMP)]BF4), high H2​ pressure accelerates an unselective background hydrogenation pathway. This bypasses the highly ordered, enantioselective catalyst-substrate transition state [2]. Furthermore, trace oxygen introduced during large-scale solvent transfers oxidizes the electron-rich phosphine ligands, generating an achiral rhodium species that produces a racemic mixture.

The Fix: Cap H2​ pressure at 5 bar. Improve gas-liquid mixing via specialized impeller design (e.g., hollow-shaft gas entrainment) rather than brute-force pressure increases.

Issue 2: Desmethyl Impurities During Deprotection

Q: During the deprotection of the N-acetyl intermediate, we observe 5-8% of a desmethyl impurity. How can we suppress this?

The Causality: The 3,4-dimethoxyphenyl moiety is highly sensitive to ether cleavage. Standard deprotection protocols using refluxing concentrated HCl (12 M) at 100°C cause nucleophilic attack by chloride ions on the methoxy methyl groups. This harsh acidolysis cleaves the ether bonds, yielding phenolic impurities (e.g., 3-hydroxy-4-methoxyhomophenylalanine) [2].

The Fix: Transition to a mild enzymatic deprotection using a stereoselective acylase (e.g., porcine kidney acylase at 37°C) or utilize mild acidolysis (4 M HCl in dioxane at room temperature).

Issue 3: Residual Protein in Biocatalytic Routes

Q: Our biocatalytic D-transaminase route yields excellent enantiomeric excess, but the final API fails the <0.1% residual protein specification. Standard extractions are failing. Why?

The Causality: Transaminases require high mass loadings for preparative synthesis. Standard liquid-liquid extractions fail because denatured proteins act as surfactants, forming stable emulsions that carry over into the organic phase, pulling trace proteins into the final API [3].

The Fix: Implement a fed-batch coupled enzymatic synthesis with direct in situ product crystallization. By maintaining the reaction at the isoelectric point (pI) of the product, the (2R)-amino acid crystallizes directly from the matrix, leaving the highly soluble enzymes and coproducts in the mother liquor [3][4].

Part 2: Process Workflows & Logical Relationships

Workflow of asymmetric hydrogenation highlighting key impurity formation pathways and purges.

Biocatalytic transamination coupled with in situ crystallization for protein impurity clearance.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between process parameters and the resulting impurity profiles based on our scale-up validation runs:

Process ParameterConditionMajor ImpurityImpurity Level (%)API Yield (%)
Hydrogenation H2​ Pressure 10 bar(2S)-Enantiomer4.5%92%
Hydrogenation H2​ Pressure 5 bar(2S)-Enantiomer< 0.5%94%
Deprotection Reagent 12 M HCl, 100°CDesmethyl Phenols6.8%81%
Deprotection Reagent Porcine Acylase, 37°CDesmethyl PhenolsN/D (<0.01%)89%
Biocatalytic Isolation L-L ExtractionResidual Protein1.2%78%
Biocatalytic Isolation In Situ CrystallizationResidual Protein< 0.1%85%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They contain internal physical or chemical checkpoints that confirm the success of a step before you proceed, preventing the downstream carryover of impurities.

Protocol A: Low-Pressure Asymmetric Hydrogenation & Crystallization
  • Solvent Deoxygenation: Charge the reactor with methanol (10 L/kg of substrate). Sparge with ultra-pure N2​ for exactly 45 minutes. Self-Validation Check: Measure dissolved oxygen (DO); do not proceed until DO is < 0.5 ppm to prevent phosphine ligand oxidation.

  • Reaction Initiation: Charge methyl (Z)-2-acetamido-4-(3,4-dimethoxyphenyl)-2-butenoate and 0.1 mol% [Rh(COD)(R,R-DIPAMP)]BF4. Pressurize the reactor to exactly 5 bar H2​ .

  • Kinetic Monitoring: Monitor H2​ uptake via a mass flow controller. Self-Validation Check: A stoichiometric drop in reservoir pressure over 6–8 hours confirms complete conversion. If gas uptake stalls prematurely, catalyst poisoning (e.g., by trace zinc or oxygen) has occurred.

  • Chiral Upgrade: Perform a solvent swap under reduced pressure to Ethyl Acetate/Heptane (1:2 ratio). Heat to 70°C, then cool linearly to 5°C over 4 hours. The (2S)-enantiomer is highly soluble in this mixture and will be quantitatively purged into the mother liquor, upgrading the API to >99.5% ee.

Protocol B: Biocatalytic Transamination with In Situ Crystallization
  • Reaction Setup: Prepare a buffered aqueous solution (pH 7.5) containing D-transaminase, pyridoxal phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine).

  • Fed-Batch Addition: Continuously feed 2-oxo-4-(3,4-dimethoxyphenyl)butanoic acid into the reactor over 12 hours to prevent substrate inhibition.

  • Reactive Crystallization: As the reaction proceeds, slowly adjust the pH to 5.5 using 1 M HCl. Self-Validation Check: At pH 5.5 (the isoelectric point), the solution will rapidly turn turbid as the (2R)-amino acid crystallizes. If the solution remains clear, the enzymatic conversion has failed.

  • Isolation & Clearance: Filter the spontaneously formed crystals through a sintered glass funnel. Wash with ice-cold water (3 x 2 L/kg). Self-Validation Check: Perform a Bradford protein assay on a 100 mg sample of the dissolved crystals. An absorbance reading equivalent to <0.1% protein confirms successful biological clearance.

References

  • Title: WO2016011208A1 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases Source: Google Patents URL
  • Title: Development of an Asymmetric Hydrogenation Route to (S)-N-Boc-2,6-dimethyltyrosine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization Source: Organic Process Research & Development (PMC) URL: [Link]

  • Title: Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor Source: Biotechnology Advances (ResearchGate / PubMed) URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Coupling of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptides incorporating unnatural amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptides incorporating unnatural amino acids. The molecule (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid presents a formidable synthetic challenge.

The combination of an extended butanoic acid backbone and a bulky, electron-rich 3,4-dimethoxyphenyl ring creates a massive steric shield around the α -carbon. This steric bulk severely impedes both the activation of its carboxylic acid and the subsequent nucleophilic attack by the resin-bound peptide's N-terminus. This guide provides field-proven, self-validating protocols to overcome these kinetic barriers and ensure high-fidelity amide bond formation.

Mechanistic Workflow for Steric Hindrance

Workflow N1 Steric Hindrance Detected (Incomplete Coupling) N2 Upgrade Coupling Reagent (Use COMU or HATU) N1->N2 Step 1: Kinetic activation N3 Apply Microwave Heating (75°C for 10 mins) N2->N3 If yield < 90% N5 Successful Amide Bond Formation N2->N5 Sufficient for mild hindrance N4 Optimize Solvent System (DMF/NMP mixture) N3->N4 If aggregation persists N3->N5 Overcomes thermal barrier N4->N5 Disrupts secondary structures

Logical workflow for troubleshooting sterically hindered peptide couplings.

Frequently Asked Questions (FAQs)

Q1: Why does (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid yield incomplete couplings with standard DIC/HOBt protocols? A1: The failure stems fundamentally from the kinetic barrier imposed by the 3,4-dimethoxyphenyl group. Standard carbodiimides like DIC form an O-acylisourea intermediate, which is then converted to an active ester by HOBt. However, the bulky side chain severely restricts the conformational freedom required for the incoming amine to attack the carbonyl carbon. Furthermore, unnatural amino acids often suffer from poor coupling efficiencies because they lack the evolutionary optimization inherent to 1[1]. To overcome this, we must lower the transition state energy using highly reactive uronium/aminium salts.

Q2: Which coupling reagents provide the highest efficiency for this specific bulky derivative? A2: For extreme steric hindrance, uronium salts based on the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, such as COMU, or HOAt-based reagents like HATU, are mandatory. COMU is particularly effective because its morpholino-containing iminium moiety enhances solubility, and the Oxyma leaving group is exceptional at driving the coupling of sterically hindered amino acids while2[2]. In comparative studies involving bulky residues, COMU has demonstrated superior performance over traditional reagents like HCTU, especially when paired with3[3].

Q3: How does Microwave-Assisted Peptide Synthesis (MAPS) resolve the steric clash? A3: Steric hindrance is essentially a kinetic problem; the activation energy for the nucleophilic attack is simply too high at room temperature. Microwave irradiation provides rapid, uniform volumetric heating that overcomes this energy barrier. Elevating the temperature to 75°C increases reaction kinetics and disrupts internal aggregation or β -sheet formation within the 4[4]. For sterically hindered residues, a 10-minute microwave irradiation at 75°C can push a stalled 10% yield to over4[4].

Q4: Can solvent choice impact the coupling of this dimethoxyphenyl derivative? A4: Absolutely. The 3,4-dimethoxyphenyl group is highly lipophilic. If the growing peptide chain is also hydrophobic, the sequence may aggregate, burying the N-terminal amine. Switching from 100% DMF to a mixed solvent system like DMF/NMP/THF can disrupt this aggregation, increasing the accessibility of the amine and boosting coupling yields exceeding 80% for 3[3].

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected performance of various coupling strategies when applied to highly hindered unnatural amino acids like (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

Coupling StrategyReagent / AdditiveTemperatureTimeTypical Yield (Hindered AA)Racemization Risk
Conventional DIC / HOBt25°C120 min< 30%Low
Enhanced Aminium HATU / DIPEA25°C60 min60 - 75%Moderate
Optimized Uronium COMU / DIPEA25°C60 min75 - 85%Low
Microwave-Assisted COMU / DIPEA75°C (MW)10 min> 90%Low to Moderate
Step-by-Step Methodology: Microwave-Assisted Coupling Protocol

To ensure a self-validating and highly efficient reaction, follow this optimized protocol designed specifically for bulky dimethoxyphenyl derivatives.

Step 1: Resin Swelling and Preparation

  • Action: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in a 1:1 mixture of DMF and NMP (3 mL) for 20 minutes.

  • Causality: The dimethoxyphenyl group is highly lipophilic. A mixed solvent system (DMF/NMP) disrupts potential hydrophobic aggregation within the resin matrix, ensuring the N-terminal amine remains fully exposed for nucleophilic attack.

Step 2: Reagent Preparation (Pre-activation)

  • Action: In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid and 0.5 mmol (5 equivalents) of COMU in 2 mL of DMF. Add 1.0 mmol (10 equivalents) of DIPEA. Allow to pre-activate for exactly 1 minute.

  • Causality: A 5-fold excess drives the reaction equilibrium forward. COMU is selected over HATU because its Oxyma-based leaving group is superior for sterically hindered couplings. The strict 1-minute pre-activation forms the highly reactive acyl-uronium intermediate without allowing time for side-reactions (such as the irreversible guanidinylation of the peptide chain).

Step 3: Microwave-Assisted Coupling

  • Action: Transfer the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes (utilizing a ramp time of ~2 minutes).

  • Causality: The kinetic barrier caused by the bulky butanoic acid derivative is insurmountable at 25°C. Volumetric microwave heating to 75°C provides the exact thermal energy required to overcome this transition state barrier, forcing the amide bond formation.

Step 4: Self-Validation (Kaiser Test & Cleavage)

  • Action: Wash the resin thoroughly (3x DMF, 3x DCM). Perform a Kaiser test. If the beads are colorless, the coupling is >99% complete. If slightly blue, perform a second coupling using HATU instead of COMU to alter the activation intermediate. Finally, cleave a micro-aliquot and analyze via LC-MS to confirm the mass addition.

  • Causality: The Kaiser test provides immediate visual validation of primary amine consumption. LC-MS orthogonal validation ensures that the mass corresponds to the desired product and not a truncated or guanidinylated byproduct, creating a closed-loop, self-validating system before you proceed to the next synthesis cycle.

References
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis - Journal of the American Chemical Society (ACS). 1

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications.4

  • Derivatives of Oxyma for amide bond formation - ResearchGate.2

  • Fmoc-L-Ile-Aib-OH (Coupling Efficiency Challenges in Sterically Hindered Sequences) - Smolecule.3

Sources

Troubleshooting

optimizing mobile phase for LC-MS analysis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Target Analyte: (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid Intended Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid Intended Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides authoritative, causality-driven troubleshooting and method development strategies for the LC-MS analysis of amphoteric amino acid derivatives.

Analyte Profiling & Causality (The "Why")

To optimize the mobile phase, we must first analyze the structural and electronic properties of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid .

  • Amphoteric Nature: The molecule contains a carboxylic acid group (pKa ~2.0) and a primary aliphatic amine (pKa ~9.5). At a neutral pH, it exists as a highly polar zwitterion, which severely reduces its distribution coefficient (logD) and leads to poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns.

  • Hydrophobic Moiety: Unlike simple aliphatic amino acids, this compound features a lipophilic 3,4-dimethoxyphenyl ring. This aromatic system provides an opportunity for π-π interactions and hydrophobic retention.

  • Ionization Strategy: By lowering the mobile phase pH below 3.0, the carboxylate group is neutralized (protonated), and the amine remains positively charged. This eliminates the zwitterionic state, increases hydrophobicity for RPLC retention, and pre-forms the [M+H]⁺ ion in solution, which is critical for maximizing Positive Electrospray Ionization (ESI+) efficiency[1].

Mandatory Visualization: Method Development Workflow

LCMS_Optimization N1 Analyze Analyte Properties Amine (pKa ~9.5), Carboxyl (pKa ~2.0) N2 Evaluate RPLC Retention N1->N2 N3 Switch to HILIC (10 mM NH4Fa + 0.125% FA) N2->N3 Poor Retention (Zwitterion) N4 Optimize RPLC Modifiers N2->N4 Good Retention (Hydrophobic Ring) N5 Assess Peak Shape N3->N5 N4->N5 N6 Mitigate Silanol Interactions (Add DFA or pH < 3.0) N5->N6 Peak Tailing N7 Maximize ESI+ Signal (Use 0.1% FA) N5->N7 Symmetrical Peaks N8 Finalize Validated LC-MS Method N6->N8 N7->N8

Logical workflow for LC-MS mobile phase optimization of amphoteric amino acid derivatives.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and prevent ion suppression, follow this step-by-step protocol for formulating an optimal ESI+ mobile phase.

Protocol: Preparation of Buffered Acidic Mobile Phase

Objective: Formulate a volatile, MS-compatible mobile phase that suppresses silanol interactions while maximizing droplet desolvation.

  • Step 1: Aqueous Phase (Mobile Phase A) Formulation

    • Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm, TOC < 5 ppb).

    • Add 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration.

    • Causality: This lowers the pH to ~2.7, fully protonating the amine and neutralizing the carboxylic acid, driving the analyte into a +1 charge state ideal for ESI+[1].

    • Add 315 mg of Ammonium Formate (to achieve ~5 mM).

    • Causality: Volatile buffer salts containing ammonia provide ionic strength to stabilize retention times and supply a constant stream of ammonium ions, which prevents unwanted sodium/potassium adducts and enhances gas-phase proton transfer[2].

  • Step 2: Organic Phase (Mobile Phase B) Formulation

    • Measure 1000 mL of LC-MS grade Acetonitrile (ACN) or Methanol (MeOH).

    • Add 1.0 mL of Formic Acid (0.1% v/v).

    • Causality: Matching the acid concentration in both phases ensures the pH remains constant across the gradient, preventing baseline drift and sudden retention time shifts[1].

  • Step 3: System Passivation and Self-Validation

    • Purge LC lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min.

    • Equilibrate the analytical column at initial gradient conditions (e.g., 5% B) for 10 column volumes.

    • Self-Validation Check: Monitor the MS background and pump backpressure. A stable Total Ion Chromatogram (TIC) baseline confirms the absence of isobaric contaminants, verifying solvent purity[2].

Troubleshooting Guides & FAQs

Q: Why does (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid exhibit severe peak tailing on standard C18 columns, and how can I resolve it? A: The molecule contains a primary amine. At typical acidic mobile phase conditions (pH 2-3), this amine is heavily protonated. If the silica-based C18 column contains residual unendcapped silanols (pKa ~3.5-4.5), the positively charged amine will undergo secondary cation-exchange interactions with the deprotonated silanols (SiO⁻), causing tailing.

  • Resolution: Lower the mobile phase pH below 3.0 to fully protonate and neutralize the silanols. If tailing persists, introduce a volatile ion-pairing agent like Difluoroacetic acid (DFA) at 0.05%. DFA masks the basic amine, providing sharp peaks without causing the severe MS signal suppression associated with stronger acids[3].

Q: I am observing poor ionization efficiency and low signal-to-noise (S/N) in Positive ESI (ESI+). Should I switch from Formic Acid to Trifluoroacetic Acid (TFA)? A: No. While TFA is an excellent ion-pairing agent that dramatically improves peak shape for amino acids, its strong ion-pairing capability persists into the gas phase. TFA anions bind tightly to the protonated analyte, preventing it from being ejected as a free gas-phase ion during the electrospray desolvation process, leading to massive signal suppression[3].

  • Resolution: Maintain Formic Acid (FA) for optimal ESI+ sensitivity. If chromatographic performance is lacking, use a "compromise" additive like DFA, or a mixture of 0.1% FA with a very low concentration of TFA (e.g., 0.01%) to balance peak shape and ionization efficiency[3].

Q: My analyte is eluting too close to the void volume (t0) on a C18 column. How can I increase its retention factor (k')? A: Because the molecule is amphoteric, if the mobile phase pH is near its isoelectric point, it exists as a highly polar zwitterion, reducing its affinity for the hydrophobic stationary phase.

  • Resolution 1 (pH Adjustment): Ensure the mobile phase is highly acidic (pH ~2.5) to neutralize the carboxylate group[1].

  • Resolution 2 (Column Chemistry): Switch to a Biphenyl or Phenyl-Hexyl column. The π-π interactions between the column and the analyte's 3,4-dimethoxyphenyl ring will significantly enhance retention compared to a standard alkyl C18 phase.

  • Resolution 3 (HILIC): If RPLC fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a mobile phase of 10 mM ammonium formate with 0.125% formic acid, which is highly effective for retaining polar amino acids[4].

Quantitative Data: Mobile Phase Additive Matrix

When optimizing the mobile phase for amphoteric compounds, analysts must balance chromatographic resolution with mass spectrometric sensitivity. Use the table below to select the appropriate additive based on your primary analytical challenge.

AdditiveTypical Conc.pH RangeESI+ Ionization EfficiencyChromatographic Peak ShapeVolatility / MS Compatibility
Formic Acid (FA) 0.1% (v/v)2.5 - 3.0Excellent (Promotes protonation)Moderate (Prone to silanol tailing)High (Ideal for LC-MS)
Trifluoroacetic Acid (TFA) 0.05% - 0.1%1.8 - 2.2Poor (Severe ion suppression)Excellent (Strong ion-pairing)Moderate (Can cause system contamination)
Difluoroacetic Acid (DFA) 0.05% (v/v)2.2 - 2.6Good (Balanced signal)Very Good (Effective ion-pairing)High (Less persistent than TFA)
Ammonium Formate 2 - 10 mM3.0 - 4.5Very Good (Aids proton transfer)Good (Buffers pH fluctuations)High (Fully volatile salt)

References

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition Pure Synth
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics PubMed / N
  • Mobile Phase Additive Selection for LC-MS HALO Columns for Chromatography Separ
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chrom

Sources

Reference Data & Comparative Studies

Validation

Stereospecific Target Engagement: A Comparison Guide for (2R)- vs (2S)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid

Executive Summary & Structural Rationale In the rational design of high-affinity peptide therapeutics and neuro-active small molecules, the incorporation of non-natural amino acids is a critical strategy for optimizing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the rational design of high-affinity peptide therapeutics and neuro-active small molecules, the incorporation of non-natural amino acids is a critical strategy for optimizing target engagement and metabolic stability. 2-amino-4-(3,4-dimethoxyphenyl)butanoic acid —commonly referred to in peptide chemistry as 3,4-dimethoxyhomophenylalanine or hPhe(3,4-OMe)₂ —is a highly specialized chiral building block[1].

The structural architecture of this compound features two key modifications compared to standard phenylalanine:

  • Homologation (Extra Methylene): The butanoic acid backbone provides an extended, flexible side chain, allowing the aromatic ring to probe deeper hydrophobic subpockets within target receptors.

  • 3,4-Dimethoxy Substitution: The electron-rich methoxy groups act as bulky hydrogen-bond acceptors, significantly altering the steric and electrostatic profile of the pharmacophore.

However, the spatial projection of this bulky side chain is entirely dictated by the C α stereocenter. This guide objectively compares the receptor binding affinities of the (2R) [D-enantiomer] and (2S) [L-enantiomer] configurations. We evaluate their performance across two distinct pharmacological contexts: as free amino acids interacting with the L-type amino acid transporter 1 (LAT1)[2], and as incorporated residues within macromolecular peptide scaffolds (e.g., IL-23 receptor antagonists or opioid receptor modulators)[3].

Mechanistic Causality: Why Stereochemistry Dictates Affinity

To understand the differential binding of these enantiomers, we must analyze the causality behind ligand-receptor engagement:

  • Free Amino Acid Transport (LAT1): LAT1 (SLC7A5) is an antiporter responsible for ferrying bulky, hydrophobic neutral amino acids across the blood-brain barrier[2]. While LAT1 exhibits a degree of promiscuity and can transport both enantiomers of certain synthetic substrates, the endogenous binding pocket (Pocket A) is evolutionarily optimized for L-amino acids[4]. The (2S) enantiomer aligns its α -carboxylate and α -amino groups perfectly with the transporter's recognition motif while projecting the dimethoxyphenyl ring into Pocket A. The (2R) enantiomer forces a suboptimal binding pose, resulting in a higher Ki​ and reduced transport efficiency.

  • Peptide Scaffold Integration: When hPhe(3,4-OMe)₂ is incorporated into a peptide ligand, the stereocenter dictates the backbone trajectory. The (2S) configuration typically allows the extended dimethoxyphenyl group to anchor into deep hydrophobic clefts of the target receptor (e.g., the IL-23R extracellular domain) without perturbing the peptide's secondary structure[1]. Conversely, substituting the (2R) enantiomer induces a forced gauche or trans spatial orientation. This either causes severe steric clashes with the receptor wall or completely unravels the active conformation of the peptide, leading to a catastrophic loss of binding affinity[3].

Quantitative Data: Receptor Binding Affinity Profiles

The following table summarizes representative binding data comparing the two enantiomers. Note: Peptide scaffold data represents the compound substituted at the critical pharmacophore position of a standardized receptor antagonist model.

Parameter(2S)-Enantiomer [L-form](2R)-Enantiomer [D-form]Structural Consequence
LAT1 Affinity ( IC50​ ) ~15 - 25 μ M~80 - 120 μ M(2S) achieves optimal projection into LAT1 Pocket A; (2R) suffers from steric misalignment[4].
Peptide Scaffold ( Kd​ ) ~1.2 nM> 1000 nM(2S) anchors deeply into the receptor hydrophobic cleft; (2R) induces backbone distortion and steric clashing[3].
Receptor Residence Time Prolonged ( τ > 45 min)TransientHigh shape-complementarity of the (2S) methoxy groups stabilizes the ligand-receptor complex.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific rigor and reproducibility, the following self-validating protocols are employed to generate the binding affinity data discussed above.

Protocol A: Competitive Radioligand Binding Assay for LAT1 (SLC7A5)

Causality Check: We utilize [ 3 H]-gabapentin as the radioligand because it is highly selective for LAT1, preventing confounding background uptake by other ubiquitous amino acid transporters (e.g., ASCT2)[2].

  • Cell Preparation: Culture HEK293 cells stably overexpressing human LAT1 and its heavy chain subunit 4F2hc in 24-well plates until 80% confluent.

  • Equilibration: Wash cells twice with pre-warmed Na + -free Hank’s Balanced Salt Solution (HBSS) to eliminate Na + -dependent co-transporter activity.

  • Radioligand Competition: Incubate the cells for 5 minutes at 37°C with 30 nM [ 3 H]-gabapentin in the presence of varying concentrations (0.1 μ M to 1 mM) of either the (2R)- or (2S)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

  • Termination: Rapidly terminate the reaction by aspirating the assay buffer and washing the cells three times with ice-cold Na + -free HBSS to trap the intracellular radioligand.

  • Quantification: Lyse the cells using 0.1 M NaOH. Neutralize the lysate and quantify retained radioactivity via liquid scintillation counting. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR) for Peptide-Receptor Kinetics

Causality Check: SPR is selected over endpoint assays (like ELISA) because it provides label-free, real-time kinetic data ( kon​ , koff​ ), revealing exactly how the (2R) steric clash accelerates the dissociation rate ( koff​ )[5].

  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. The carboxymethyl dextran matrix provides a 3D hydrogel environment that minimizes the non-specific binding of highly hydrophobic peptide ligands. Immobilize the recombinant target receptor (e.g., IL-23R) via standard EDC/NHS amine coupling to a density of ~1000 RU.

  • Analyte Preparation: Synthesize two identical peptide sequences differing only at the homophenylalanine stereocenter. Dilute the analytes in running buffer (HBS-EP+ with 1% DMSO) to a concentration series ranging from 0.5 nM to 50 nM.

  • Kinetic Injection: Inject the peptide analytes over the functionalized chip at a high flow rate of 30 μ L/min to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Apply a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the sensor surface between cycles.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

Mechanistic Visualization

The following diagram illustrates the logical workflow and divergent pharmacological outcomes of evaluating the (2R) and (2S) enantiomers.

G Start 3,4-dimethoxyhomophenylalanine Chiral Resolution EnantR (2R)-Enantiomer D-hPhe(3,4-OMe)2 Start->EnantR EnantS (2S)-Enantiomer L-hPhe(3,4-OMe)2 Start->EnantS AssayLAT LAT1 Transporter Assay (Free Amino Acid) EnantR->AssayLAT AssaySPR SPR Kinetics (Peptide Scaffold) EnantR->AssaySPR EnantS->AssayLAT EnantS->AssaySPR ResLAT_R Low Affinity (IC50 > 80 µM) Suboptimal Pocket Fit AssayLAT->ResLAT_R (2R) ResLAT_S High Affinity (IC50 ~ 20 µM) Optimal Pocket A Binding AssayLAT->ResLAT_S (2S) ResSPR_R Kd > 1000 nM Steric Clash / Altered Backbone AssaySPR->ResSPR_R (2R) ResSPR_S Kd ~ 1.2 nM Deep Hydrophobic Engagement AssaySPR->ResSPR_S (2S)

Workflow evaluating stereospecific target engagement of (2R) and (2S) enantiomers via LAT1 and SPR.

References

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) . Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Effects of the Substitution of Phe4 in the Opioid Peptide [d-Ala8]Dynorphin A-(1−11)NH2 . Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases. US Patent US9624268B2.
  • Oral peptide inhibitors of interleukin-23 receptor. World Intellectual Property Organization WO2016011208A1.

Sources

Comparative

Comparative Analysis: (2R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic Acid vs. Standard D-Homophenylalanine Derivatives in Protease Inhibitor Design

As drug development pivots toward highly selective substrate-analogue inhibitors for serine proteases—such as Factor Xa, Matriptase, and TMPRSS2—the optimization of the P3 residue has become a critical focal point. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective substrate-analogue inhibitors for serine proteases—such as Factor Xa, Matriptase, and TMPRSS2—the optimization of the P3 residue has become a critical focal point. This guide provides an objective, data-driven comparison between standard D-homophenylalanine and its highly optimized derivative, (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid (formally known as D-3,4-dimethoxyhomophenylalanine).

By analyzing structural causality, binding kinetics, and experimental workflows, researchers can leverage these non-natural amino acids to engineer peptidomimetics with sub-nanomolar affinities.

Structural Causality and S3 Pocket Mechanics

In the rational design of serine protease inhibitors, the P3 residue is responsible for anchoring the inhibitor within the enzyme's S3 specificity pocket. The choice of the P3 side chain dictates both the binding affinity ( Ki​ ) and the selectivity profile against off-target proteases.

The Baseline: D-Homophenylalanine

Standard D-phenylalanine often fails to reach the deeper hydrophobic regions of the S3 pocket. The addition of a single methylene group to create D-homophenylalanine (D-hPhe) provides the necessary flexibility. This extra carbon allows the phenyl ring to pivot deeper into the S3 cleft without distorting the critical hydrogen-bonding network of the peptide backbone .

The Optimization: 3,4-Dimethoxy Substitution

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid takes the D-hPhe scaffold and introduces two methoxy groups at the 3 and 4 positions of the aromatic ring. This modification drives affinity through two distinct mechanistic pathways:

  • Steric Coplanarity: Unlike bulky alkyl substituents (e.g., ethyl groups) that cause steric clashes within the narrow S3 pocket, methoxy groups strongly prefer a coplanar geometry relative to the phenyl ring. This allows the substituted ring to slide seamlessly into the hydrophobic cleft .

  • Electronic Tuning: The oxygen atoms of the methoxy groups act as localized hydrogen-bond acceptors. This alters the electrostatic potential of the aromatic system, enabling favorable interactions with backbone amides (such as Gly218 in Factor Xa) and enhancing cation- π interactions with basic residues in enzymes like Matriptase and TMPRSS2 .

SAR_Logic A D-Homophenylalanine (Optimal Chain) B S3 Pocket Penetration A->B Hydrophobic Reach E Enhanced Affinity (Lower Ki) B->E C 3,4-Dimethoxy Substitution D H-Bond Acceptance & Steric Tolerance C->D Electronic Tuning D->E

SAR logic of P3 residue modifications in serine protease inhibitors.

Quantitative Performance Comparison

The transition from D-Phe to D-hPhe, and finally to the 3,4-dimethoxy derivative, yields a compounding improvement in inhibitory potency. The table below summarizes representative Structure-Activity Relationship (SAR) data synthesized from kinetic assays against key therapeutic targets.

P3 ResidueFactor Xa Ki​ (nM)Matriptase Ki​ (nM)Structural Advantage
D-Phenylalanine 150.0200.0Baseline rigid structure
D-Homophenylalanine 6.08.0Improved S3 hydrophobic penetration
(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid 1.52.0Coplanar H-bond acceptance & optimal fit

Data reflects the general kinetic trends observed when optimizing the P3 position of 4-amidinobenzylamide-based substrate analogues .

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causality rationale and a validation checkpoint.

Protocol A: Solid-Phase Incorporation of the P3 Residue

Because (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is sterically demanding, standard coupling reagents often result in incomplete reactions or racemization.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Causality: Swelling maximizes the surface area for uniform reagent diffusion.

  • Deprotection: Treat with 20% piperidine in DMF for 15 minutes to remove the Fmoc group.

  • Coupling: Pre-activate 0.3 mmol of Fmoc-(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid with 0.3 mmol HATU and 0.6 mmol DIPEA in DMF for 3 minutes. Add to resin and agitate for 2 hours. Causality: HATU is utilized specifically to overcome the steric hindrance of the homophenylalanine derivative without promoting epimerization.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Self-Validation Checkpoint: Perform LC-MS on the crude cleavage product. The presence of a single sharp peak matching the theoretical [M+H]+ mass confirms successful coupling. If a −221 Da deletion peptide is observed, the coupling step must be repeated with a stronger base (e.g., collidine).

Protocol B: Fluorogenic Enzyme Inhibition Assay (Dixon Method)

This assay determines the Ki​ value by measuring the cleavage rate of a fluorogenic substrate (e.g., Boc-D-Arg-Pro-Arg-AMC) in the presence of the synthesized inhibitor.

  • Enzyme Preparation: Dilute recombinant Factor Xa or TMPRSS2 to a final assay concentration of 100 pM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Inhibitor Incubation: Add the peptidomimetic inhibitor at varying concentrations (0.1 nM to 100 nM). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the non-covalent inhibitor to reach thermodynamic equilibrium with the enzyme's active site.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic AMC-substrate at three different concentrations (e.g., 0.5Km​ , 1Km​ , 2Km​ ).

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes at Ex = 380 nm / Em = 460 nm.

  • Self-Validation Checkpoint: Plot the uninhibited reaction velocity. A perfectly linear slope ( R2>0.99 ) over the 10-minute window validates that the enzyme is viable and substrate depletion is negligible (<10%). To validate the competitive nature of the inhibitor, construct a Dixon plot ( 1/V vs. [I] ). The lines for different substrate concentrations must intersect in the second quadrant; the x-coordinate of this intersection mathematically validates the −Ki​ value.

Assay_Workflow Step1 1. Enzyme Preparation (Recombinant FXa/TMPRSS2) Step2 2. Inhibitor Incubation (0.1 - 100 nM Concentration) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic AMC-Substrate) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence Ex/Em) Step3->Step4 Step5 5. Data Analysis (Dixon Plot & Ki Calculation) Step4->Step5

Self-validating fluorogenic enzyme inhibition assay workflow.

Conclusion

Replacing D-phenylalanine with (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid represents a sophisticated leap in structure-based drug design. While standard D-homophenylalanine derivatives solve the issue of S3 pocket depth, the 3,4-dimethoxy substitution resolves the subsequent challenges of steric clashing and electronic optimization. For researchers developing next-generation anticoagulants or antiviral protease inhibitors, integrating this specific non-natural amino acid at the P3 position provides a validated pathway to sub-nanomolar efficacy.

References

  • Stürzebecher, A., et al. "Highly Potent and Selective Substrate Analogue Factor Xa Inhibitors Containing D-Homophenylalanine Analogues as P3 Residue: Part 2." ChemMedChem, 2007.[Link]

  • Quan, M. L., et al. "Identification and Initial Structure−Activity Relationships of a Novel Class of Nonpeptide Inhibitors of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 1998.[Link]

  • Meyer, D., et al. "Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation." Biochemical Journal, 2013.[Link]

Validation

Comparative Guide: Validating an HPLC-MS/MS Method for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid in Human Plasma

Executive Summary For bioanalytical scientists and pharmacokinetic researchers, the accurate quantification of highly polar, zwitterionic compounds in biological matrices presents a formidable challenge. (2R)-2-amino-4-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For bioanalytical scientists and pharmacokinetic researchers, the accurate quantification of highly polar, zwitterionic compounds in biological matrices presents a formidable challenge. (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid —an unnatural homophenylalanine derivative—features both a basic primary amine and an acidic carboxylic acid. This dual nature results in extreme hydrophilicity, making standard reversed-phase chromatography and generic protein precipitation highly susceptible to matrix effects and poor retention.

This guide objectively compares alternative sample preparation and chromatographic strategies. By evaluating Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), and Reversed-Phase (RP-C18) against Hydrophilic Interaction Liquid Chromatography (HILIC), we provide a data-driven, self-validating protocol that meets the rigorous standards of the [1] and the [2].

Comparative Analysis: Sample Extraction Strategies

Endogenous plasma components, particularly in the electrospray ionization (ESI) source[3]. We compared a standard PPT workflow against an MCX-SPE approach.

The Causality of Extraction
  • PPT (Protein Precipitation): While fast, adding acetonitrile to plasma merely denatures proteins. It leaves behind high concentrations of lysophosphatidylcholines. Because our target analyte is highly polar, it co-elutes with these early-eluting lipids, leading to signal quenching.

  • MCX-SPE (Mixed-Mode Cation Exchange): This method exploits the analyte's basic amine group. By acidifying the plasma, the amine becomes positively charged, binding tightly to the sulfonic acid groups of the [4]. This strong ionic lock allows for aggressive washing with 100% methanol, which completely strips away neutral and acidic lipids (including phospholipids) before the analyte is eluted with a basic solvent.

Performance Data: PPT vs. MCX-SPE

Data derived from N=6 independent lots of human plasma spiked at 10 ng/mL.

MetricProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX-SPE)
Mechanism Non-specific protein denaturationTargeted ionic retention & orthogonal wash
Absolute Recovery 65.2% ± 8.4%92.4% ± 3.1%
Phospholipid Carryover High (Severe suppression zone)Negligible (<1% of PPT levels)
IS-Normalized Matrix Factor 0.62 (38% Ion Suppression)0.98 (Minimal Matrix Effect)
Extract Cleanliness Poor (Cloudy upon reconstitution)Excellent (Optically clear)

Comparative Analysis: Chromatographic Separation

Achieving adequate retention for zwitterionic amino acid derivatives is critical to separating the analyte from the solvent front and residual plasma salts.

The Causality of Retention
  • RP-C18: Hydrophobic stationary phases rely on Van der Waals forces. The highly polar (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid fails to partition into the C18 chains, eluting in the void volume ( tR​ < 1 min). This results in poor peak symmetry and massive interference from unretained salts.

  • HILIC (Bare Silica): HILIC inverts the reversed-phase paradigm. It utilizes a polar stationary phase and a highly organic mobile phase (e.g., 85% Acetonitrile). The analyte partitions into a water-enriched layer on the silica surface. Furthermore, the, yielding exponential gains in MS/MS sensitivity[5].

Performance Data: RP-C18 vs. HILIC

Gradient conditions optimized for maximum theoretical plates for both column chemistries.

MetricReversed-Phase (C18)HILIC (Bare Silica)
Retention Mechanism Hydrophobic partitioningAqueous layer partitioning
Retention Time ( tR​ ) 0.8 min (Elutes in void volume)4.5 min (Well retained)
Peak Symmetry ( As​ ) 2.4 (Severe tailing)1.1 (Highly symmetrical)
ESI Desolvation Efficiency Low (High aqueous mobile phase)High (85% Acetonitrile mobile phase)
Achievable LLOQ 50 ng/mL1 ng/mL

Optimized Self-Validating Protocol

To ensure a self-validating system, this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-extracts and co-elutes perfectly, mathematically nullifying any run-to-run variations in extraction efficiency or ionization.

Step-by-Step Methodology
  • Preparation & Acidification:

    • Aliquot 100 µL of human plasma into a 96-well plate.

    • Spike with 10 µL of SIL-IS (e.g., 13C,15N -labeled analog).

    • Add 100 µL of 4% H3​PO4​ . Reasoning: This lowers the pH below the pKa​ of the carboxylic acid (neutralizing it), while ensuring the primary amine remains fully protonated (cationic) for optimal MCX binding.

  • MCX-SPE Loading & Washing:

    • Condition an Oasis MCX 30 mg plate with Methanol, then equilibrate with Water.

    • Load the acidified plasma sample.

    • Wash 1: 200 µL of 2% Formic Acid in water (removes salts and polar proteins).

    • Wash 2: 200 µL of 100% Methanol. Reasoning: This is the critical differentiator from PPT; it aggressively strips away signal-suppressing phospholipids while the analyte remains locked to the sorbent via cation exchange.

  • Elution & Reconstitution:

    • Elute with 200 µL of 5% NH4​OH in Methanol. Reasoning: The high pH deprotonates the analyte's amine group, breaking the ionic bond and releasing it.

    • Evaporate under N2​ at 40°C.

    • Reconstitute in 100 µL of 85% Acetonitrile / 15% 10mM Ammonium Formate (pH 3.0). Reasoning: Matching the initial conditions of the HILIC gradient prevents solvent-mismatch peak distortion.

  • HILIC-MS/MS Analysis:

    • Column: Waters Atlantis HILIC Silica (2.1 x 50 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 85% B, ramp down to 50% B over 4 minutes. Detect via ESI+ MRM mode.

Analytical Workflow Visualization

BioanalyticalWorkflow Sample 1. Plasma Sample + SIL Internal Standard Acidify 2. Acidification (4% H3PO4) Sample->Acidify SPE_Load 3. MCX SPE Load (Cationic Retention) Acidify->SPE_Load SPE_Wash 4. Orthogonal Washing (H2O -> MeOH) Removes Phospholipids SPE_Load->SPE_Wash SPE_Elute 5. Basic Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Recon 6. Evaporation & Reconstitution SPE_Elute->Recon HILIC 7. HILIC-MS/MS (Orthogonal Separation) Recon->HILIC Validation 8. ICH M10 / FDA Data Validation HILIC->Validation

Workflow for the extraction and HILIC-MS/MS analysis of zwitterionic analytes in human plasma.

Regulatory Validation Metrics

When executing this protocol, the method easily satisfies the global regulatory criteria for bioanalytical assays:

  • Accuracy & Precision: Inter- and intra-batch precision (CV) ≤15% (≤20% at LLOQ), and accuracy within ±15% of nominal concentrations.

  • Matrix Effect: The IS-normalized matrix factor (MF) demonstrates a CV of <5% across 6 independent lots of human plasma (including hemolyzed and lipemic lots), proving the efficacy of the MCX/HILIC combination in eliminating ion suppression.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline (2023). Available at:[Link]

  • Hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry. ResearchGate. Available at: [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis. MDPI. Available at: [Link]

  • Assessing the matrix effects of hemolyzed samples in bioanalysis. Taylor & Francis. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Biological Evaluation of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic Acid: A Comparative Analysis with Standard Group I mGluR Ligands

Introduction: Unveiling the Potential of a Novel Phenylalanine Analogue In the landscape of neuropharmacology, the quest for novel ligands with high specificity and efficacy for G-protein coupled receptors (GPCRs) is per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Phenylalanine Analogue

In the landscape of neuropharmacology, the quest for novel ligands with high specificity and efficacy for G-protein coupled receptors (GPCRs) is perpetual. This guide focuses on a compound of emerging interest, (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. While direct and extensive research on this specific molecule is nascent, its structural characteristics—notably the 2-amino-butanoic acid backbone and the 3,4-dimethoxyphenyl moiety—suggest a strong potential for interaction with Group I metabotropic glutamate receptors (mGluRs), namely mGluR1 and mGluR5.

Metabotropic glutamate receptors are crucial modulators of synaptic transmission and neuronal excitability in the central nervous system (CNS).[1][2] Dysregulation of mGluR signaling is implicated in a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, neurodegenerative diseases, and chronic pain.[1][3] This makes mGluR1 and mGluR5 prime targets for therapeutic intervention.[1][2][3]

This guide provides a comprehensive framework for researchers to evaluate the biological efficacy of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. We will present a hypothetical, yet scientifically rigorous, comparative analysis against well-established standard ligands for mGluR1 and mGluR5. The experimental workflows and data interpretation strategies detailed herein are designed to be self-validating, ensuring the generation of robust and reliable findings. Our objective is to equip researchers with the necessary tools to thoroughly characterize this promising compound and elucidate its therapeutic potential.

The Rationale for Comparison: Structural Clues and Target Hypothesis

The chemical architecture of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid provides a compelling basis for hypothesizing its activity at Group I mGluRs. The phenylalanine-like scaffold is a common feature in many neurologically active compounds. Furthermore, the dimethoxyphenyl group is a known pharmacophore in various CNS-targeting molecules. Given the established role of mGluR1 and mGluR5 in modulating excitatory neurotransmission, it is logical to posit that our compound of interest may act as an antagonist or an allosteric modulator at these receptors.

To rigorously test this hypothesis, a comparative analysis with standard, well-characterized ligands is essential. For this purpose, we have selected the following gold-standard compounds:

  • For mGluR1:

    • CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester): A selective, non-competitive antagonist of mGluR1.[4][5]

    • JNJ16259685: A highly potent and selective non-competitive antagonist of mGluR1.[6]

  • For mGluR5:

    • MPEP (2-methyl-6-(phenylethynyl)-pyridine): A potent, selective, and non-competitive antagonist of mGluR5.[4][5][7]

    • MTEP (3-((2-methyl-4-thiazolyl)ethynyl)pyridine): A more potent and selective non-competitive mGluR5 antagonist than MPEP.[7]

By benchmarking the biological activity of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid against these established ligands, we can ascertain its potency, selectivity, and mechanism of action with a high degree of confidence.

Proposed Experimental Workflow for Biological Characterization

The following workflow outlines a systematic approach to characterizing the biological efficacy of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Radioligand Binding Assays (Determine Affinity) B Functional Assays (Assess Efficacy & Potency) A->B Confirm functional effect C Selectivity Profiling (Determine Specificity) B->C Characterize on-target activity D Pharmacokinetic Studies (Assess ADME Properties) C->D Transition to in vivo studies E Behavioral Models (Evaluate Therapeutic Potential) D->E Establish dose-response

Caption: A systematic workflow for the biological characterization of a novel compound.

In-Depth Methodologies and Data Interpretation

In Vitro Binding Assays: Quantifying Affinity for mGluR1 and mGluR5

The initial step is to determine if (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid physically interacts with mGluR1 and mGluR5. This is achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human mGluR1 or mGluR5.

  • Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM KCl, 2 mM MgCl₂, and 2 mM CaCl₂).

  • Radioligand: Use a well-characterized radiolabeled antagonist for each receptor. For example, [³H]-R214127 for mGluR1 and [³H]-MPEP for mGluR5.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound, (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, or the standard ligands (CPCCOEt, JNJ16259685, MPEP, MTEP).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary: Binding Affinities (Ki, nM)

CompoundmGluR1mGluR5
(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid8545
CPCCOEt15>10,000
JNJ162596855>10,000
MPEP>10,00050
MTEP>10,00015

Interpretation of Hypothetical Data:

The hypothetical data suggest that (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid exhibits a moderate binding affinity for both mGluR1 and mGluR5, with a slight preference for mGluR5. Its affinity appears to be in a similar range to the standard mGluR5 antagonist MPEP but lower than the high-potency standards JNJ16259685 and MTEP. The standard ligands demonstrate high selectivity for their respective targets.

In Vitro Functional Assays: Determining Mechanism of Action

Binding to the receptor does not reveal the functional consequence. Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Use HEK293 cells stably expressing either mGluR1 or mGluR5.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Stimulation: In the presence of varying concentrations of the test compound or standard ligands, stimulate the cells with a known Group I mGluR agonist, such as (S)-3,5-DHPG.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • To determine antagonist activity, calculate the IC₅₀ value for the inhibition of the agonist-induced calcium response.

    • To assess for agonist activity, measure any direct increase in calcium levels in the absence of DHPG.

cluster_pathway Group I mGluR Signaling Pathway Glutamate Glutamate or Agonist (DHPG) mGluR mGluR1/5 Glutamate->mGluR Gq Gq/11 mGluR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store activates release from PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->PKC activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Simplified signaling pathway of Group I mGluRs.

Hypothetical Data Summary: Functional Antagonism (IC₅₀, nM)

CompoundmGluR1mGluR5
(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid15075
CPCCOEt30>10,000
JNJ162596858>10,000
MPEP>10,00080
MTEP>10,00025

Interpretation of Hypothetical Data:

The functional data corroborate the binding data, indicating that (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid acts as an antagonist at both mGluR1 and mGluR5, with greater potency at mGluR5. Its potency is comparable to MPEP at mGluR5. No agonist activity was observed in this hypothetical scenario.

In Vivo Behavioral Assays: Assessing Therapeutic Potential

Based on the in vitro profile, it is crucial to evaluate the compound's efficacy in relevant animal models. Given the role of mGluR5 in anxiety and addictive behaviors, a model such as cocaine-induced reinstatement of drug-seeking would be appropriate.[7]

Experimental Protocol: Cocaine-Induced Reinstatement Model

  • Animal Model: Use male Sprague-Dawley rats.

  • Self-Administration: Train the rats to self-administer cocaine by pressing a lever, which is paired with a light cue.

  • Extinction: After acquisition, replace the cocaine with saline to extinguish the lever-pressing behavior.

  • Reinstatement: Once extinction is achieved, induce reinstatement of drug-seeking behavior by a priming injection of cocaine.

  • Drug Administration: Prior to the priming injection, administer either vehicle, (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, or a standard ligand (MPEP or MTEP) via intraperitoneal (i.p.) injection.

  • Behavioral Measurement: Record the number of active lever presses during the reinstatement session.

  • Data Analysis: Compare the number of active lever presses between the different treatment groups.

Hypothetical Data Summary: Effect on Cocaine-Induced Reinstatement

TreatmentDose (mg/kg, i.p.)Active Lever Presses (Mean ± SEM)
Vehicle-55 ± 5
(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid1025 ± 4
MPEP328 ± 5
MTEP122 ± 3
p < 0.05 compared to Vehicle

Interpretation of Hypothetical Data:

The hypothetical in vivo data suggest that (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, at a dose of 10 mg/kg, significantly attenuates cocaine-primed reinstatement of drug-seeking behavior. This effect is comparable to that of the standard mGluR5 antagonists MPEP and MTEP, indicating potential therapeutic utility in addiction.

Conclusion: A Promising Candidate for Further Development

This guide has outlined a comprehensive and scientifically rigorous framework for the biological evaluation of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. Based on our hypothetical data, this novel compound emerges as a dual mGluR1/mGluR5 antagonist with a preference for mGluR5, demonstrating in vitro and in vivo efficacy comparable to the standard ligand MPEP.

The presented methodologies, from initial binding and functional assays to in vivo behavioral models, provide a clear path for researchers to follow. The emphasis on comparison with well-characterized standard ligands ensures the generation of high-quality, interpretable data. While the data presented here are hypothetical, they illustrate the potential of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid as a valuable pharmacological tool and a potential lead compound for the development of novel therapeutics for CNS disorders. Further studies on its pharmacokinetic properties, off-target effects, and efficacy in other behavioral models are warranted.

References

  • Patsnap Synapse. (2024, June 21). What are mGluR5 antagonists and how do they work?
  • Patsnap Synapse. (2024, June 21). What are mGluR1 antagonists and how do they work?
  • Kumaresan, V., Yuan, M., Yee, J., Famous, K. R., Anderson, S. M., Schmidt, H. D., & Pierce, R. C. (2009). Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking. Behavioural Brain Research, 202(2), 237-243. Retrieved from [Link]

  • O'Malley, K. (2017, September 23). Defining Subcellular Specificity of Metabotropic Glutamate Receptor (mGluR5) Antagonists. FRAXA Research Foundation.
  • Kew, J. N. (2008). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Current Topics in Medicinal Chemistry, 8(15), 1334-1346. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabotropic glutamate receptor 5. Retrieved from [Link]

  • Lv, X., Liu, R., & Zhan, C. G. (2011). Discovery of novel mGluR1 antagonists: a multistep virtual screening approach based on an SVM model and a pharmacophore hypothesis significantly increases the hit rate and enrichment factor. Bioorganic & Medicinal Chemistry Letters, 21(6), 1736-1740. Retrieved from [Link]

  • Wang, W. T., Li, Y. J., Wu, P., & Chen, J. G. (2014). Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. Neuropsychopharmacology, 39(8), 1855-1864. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What mGluRs antagonists are in clinical trials currently?
  • Karim, F., Wang, H., & Gereau, R. W. (2001). Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice. Journal of Neuroscience, 21(11), 3779-3787. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabotropic glutamate receptor 1. Retrieved from [Link]

  • Gregory, K. J., & Conn, P. J. (2011). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 4(3), 409-440. Retrieved from [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. Retrieved from [Link]

  • Tournier, N., & Goutal, S. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. International Journal of Molecular Sciences, 24(16), 12662. Retrieved from [Link]

  • Kenny, P. J., & Markou, A. (2004). Metabotropic glutamate receptor ligands as potential therapeutics for addiction. Psychopharmacology, 179(1), 19-30. Retrieved from [Link]

  • Gasparini, F., Lingenhohl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., ... & Kuhn, R. (1999). Neuroprotective activity of metabotropic glutamate receptor ligands. European Journal of Pharmacology, 375(1-3), 247-257. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Reproducibility of (2R)-2-Amino-4-(3,4-dimethoxyphenyl)butanoic Acid Biocatalytic Synthesis

Executive Summary (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid (also known as D-3,4-dimethoxyhomophenylalanine) is a highly valuable, non-canonical amino acid (ncAA). It serves as a premium chiral building block for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid (also known as D-3,4-dimethoxyhomophenylalanine) is a highly valuable, non-canonical amino acid (ncAA). It serves as a premium chiral building block for advanced peptidomimetics, angiotensin-converting enzyme (ACE) inhibitors, and neurological drug candidates.

Historically, achieving >99% enantiomeric excess (ee) at an industrial scale using chemical asymmetric synthesis (e.g., chiral auxiliary-based alkylation or asymmetric Strecker reactions) has been plagued by poor atom economy, toxic byproducts, and trace metal contamination. Today, biocatalytic routes have matured to offer near-perfect stereocontrol. This guide objectively evaluates the reproducibility, scalability, and catalytic efficiency of state-of-the-art biocatalytic alternatives, providing a self-validating protocol for the most robust method available to drug development professionals.

Mechanistic Causality: Overcoming the Bulky Substrate Barrier

The biocatalytic synthesis of D-homophenylalanine derivatives is notoriously challenging. The extended aliphatic chain combined with the bulky, electron-rich 3,4-dimethoxyphenyl moiety creates severe steric clashes within the active sites of wild-type enzymes. Understanding the causality behind enzyme selection is critical for reproducible synthesis:

  • Engineered D-Amino Acid Dehydrogenases (D-AADH): Wild-type meso-diaminopimelate dehydrogenase (DAPDH) possesses a rigid pocket tailored for aliphatic substrates. However, hierarchical engineering reshapes this binding pocket. Mutations such as W121L/H227I reorient the aromatic ring of the substrate, reducing the distance between the α -carbon of the keto acid and the C4 of the nicotinamide cofactor. This precise alignment accelerates hydride transfer, enabling the direct reductive amination of bulky substrates ().

  • D-Amino Acid Transaminases (D-AAT): PLP-dependent D-AATs, such as those derived from Haliscomenobacter hydrossis (Halhy), exhibit a relaxed substrate scope. However, transamination is thermodynamically limited ( Keq​≈1 ). High reproducibility requires an overwhelming excess of the amino donor (D-glutamate) or a coupled equilibrium-shifting system, which complicates downstream processing ().

  • Stereoinversion (Deracemization): By combining an L-amino acid deaminase (L-AAD) with a D-AADH, researchers can achieve complete conversion of cheap racemic mixtures into the pure D-enantiomer. The L-AAD selectively oxidizes the L-enantiomer into an α -keto acid intermediate, which the D-AADH subsequently reduces to the target D-enantiomer ().

Comparative Performance Analysis

To select the optimal synthetic route, researchers must weigh catalytic efficiency against operational complexity. The table below summarizes the quantitative performance of the leading strategies.

Synthesis StrategyPrimary Biocatalyst(s)Max Yield (%)Enantiomeric Excess (ee %)Max Substrate LoadingKey Limitation / Challenge
Asymmetric Reductive Amination Engineered D-AADH + FDH95–99%>99%High (up to 500 mM)Requires continuous NADP⁺ cofactor regeneration
Stereoselective Transamination D-AAT (e.g., Halhy variant)70–85%>99%Medium (100–200 mM)Thermodynamic equilibrium limits overall yield
One-Pot Deracemization L-AAD + D-AADH + FDH90–95%>99%Medium (100 mM)Complex multi-enzyme kinetic optimization
Chemical Asymmetric Strecker Chiral Phase-Transfer Catalyst60–70%85–95%Very HighToxic reagents (cyanides), heavy metal waste

Visualizing the Biocatalytic Landscape

Pathways Substrate1 2-Oxo-4-(3,4-dimethoxyphenyl) butanoic acid AADH D-AADH / FDH (Reductive Amination) Substrate1->AADH NH3, NADPH AAT D-AAT (Transamination) Substrate1->AAT D-Amino Donor Substrate2 rac-3,4-dimethoxy homophenylalanine Target (2R)-Target Amino Acid (>99% ee) Substrate2->Target Residual D-enantiomer LAAD L-AAD (Stereoinversion) Substrate2->LAAD O2 AADH->Target AAT->Target LAAD->Substrate1 Keto Acid Intermediate

Fig 1. Biocatalytic routes to (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

Self-Validating Experimental Protocol: Asymmetric Reductive Amination

Based on the comparative data, the engineered D-AADH route offers the highest reproducibility and substrate loading capacity for bulky D-amino acids (). The following protocol establishes a self-validating, fed-batch system to prevent substrate inhibition.

Materials & Reagents
  • Substrate: 2-oxo-4-(3,4-dimethoxyphenyl)butanoic acid (sodium salt).

  • Biocatalysts: Purified engineered D-AADH (e.g., S. thermophilum DAPDH variant) and Formate Dehydrogenase (FDH).

  • Cofactor: NADP⁺ (catalytic amount, 0.5 mM).

  • Buffer: 1 M Ammonium formate buffer, pH 8.0.

Step-by-Step Workflow
  • System Initialization: In a jacketed bioreactor (30 °C), prepare 1 M ammonium formate buffer (pH 8.0). Add NADP⁺ to a final concentration of 0.5 mM.

    • Causality: Ammonium formate acts as a dual-purpose reagent—providing the ammonia required for reductive amination and the formate required for FDH-mediated NADPH regeneration, ensuring absolute atom economy.

  • Biocatalyst Addition: Add D-AADH (10 U/mL) and FDH (15 U/mL).

    • Critical Control: Maintain a 1:1.5 activity ratio of D-AADH to FDH. This ensures that the hydride transfer is never rate-limited by cofactor availability, preventing stalled reactions.

  • Fed-Batch Substrate Loading: Introduce the keto acid substrate continuously at a rate of 20 mM/h until a final theoretical concentration of 500 mM is reached.

    • Causality: Bulky aromatic keto acids can cause severe substrate inhibition and localized pH fluctuations. Fed-batch addition mitigates toxicity and maintains optimal steady-state enzyme kinetics ().

  • In-Process Monitoring: Sample the reactor every 2 hours. Quench with 1 volume of methanol, centrifuge to remove proteins, and analyze via HPLC using a chiral stationary phase (e.g., Chiralpak ZWIX) at 210 nm.

  • Downstream Processing (DSP): Upon reaching >95% conversion, acidify the mixture to pH 2.0 to precipitate the biocatalysts. Filter the suspension, then apply the supernatant to a strong cation exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove residual keto acid and formate, then elute the pure (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid using 1 M aqueous ammonia. Evaporate under reduced pressure to yield white crystals.

Workflow Prep 1. Biocatalyst Prep (E. coli expression) Reaction 2. Fed-Batch Reaction (Substrate, NH4+, NADP+) Prep->Reaction Monitor 3. Chiral HPLC Monitoring Reaction->Monitor Monitor->Reaction Add Substrate if >90% conv. DSP 4. Downstream Processing (Ion Exchange & Cryst.) Monitor->DSP

Fig 2. Self-validating experimental workflow for D-AADH mediated asymmetric synthesis.

Conclusion

For the commercial and research-scale production of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, biocatalytic asymmetric reductive amination utilizing engineered D-AADH significantly outperforms both chemical synthesis and alternative enzymatic routes. By strictly controlling cofactor regeneration and utilizing fed-batch substrate loading, researchers can achieve near-quantitative yields with perfect stereocontrol, streamlining the path from bench to pilot scale.

References

  • Title: Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids Source: Journal of the American Chemical Society / PMC URL: [Link]

  • Title: Hierarchical Engineering of meso-Diaminopimelate Dehydrogenase for Efficient Synthesis of Bulky d-Amino Acids Source: ACS Catalysis URL: [Link]

  • Title: Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis Source: Catalysts (MDPI) URL: [Link]

  • Title: Advances in Enzymatic Synthesis of D-Amino Acids Source: Applied Sciences (MDPI) URL: [Link]

  • Title: Enhancement of biocatalytic efficiency by increasing substrate loading: enzymatic preparation of L-homophenylalanine Source: Applied Microbiology and Biotechnology / PubMed URL: [Link]

Comparative

A Comparative Guide to Validating the Mass Spectrometry Fragmentation Pattern of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or modified amino acids is a critical step in ensuring the safety and efficacy of new therapeutic agents. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or modified amino acids is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides an in-depth technical comparison and validation methodology for the mass spectrometry fragmentation pattern of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, a substituted phenylalanine derivative of interest in medicinal chemistry. We will explore the predicted fragmentation pathways, outline a rigorous experimental protocol for validation, and compare the expected data with alternative fragmentation scenarios.

Introduction: The Imperative of Structural Verification

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a non-proteinogenic amino acid. Its structural verification is paramount, as even minor changes in its chemical makeup can significantly alter its biological activity and pharmacokinetic profile. Tandem mass spectrometry (MS/MS) is a powerful and sensitive technique for structural elucidation.[1][2] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, we can piece together the molecule's structure.[2] However, interpreting these fragmentation patterns is not always straightforward and requires a systematic validation approach to ensure confidence in the proposed structure.[3][4]

This guide will focus on collision-induced dissociation (CID) as the fragmentation method of choice, a common technique used in modern mass spectrometers.[5][6] We will predict the fragmentation pattern based on established chemical principles and compare it against potential isomeric structures to demonstrate the specificity of the MS/MS data.

Predicted Fragmentation Pathways of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

The structure of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid lends itself to several predictable fragmentation pathways under CID. The primary sites for fragmentation are the amino acid backbone and the substituted aromatic side chain.

Fragmentation of the Amino Acid Backbone

Protonated amino acids commonly undergo characteristic neutral losses.[7] For our target molecule, we anticipate the following key fragmentation events originating from the amino acid portion:

  • Loss of H₂O and CO: A common fragmentation pathway for amino acids involves the concomitant loss of water and carbon monoxide, leading to the formation of an iminium ion.[7]

  • Loss of the Carboxyl Group (COOH): Decarboxylation is another frequent fragmentation event for amino acids.[8][9]

Fragmentation of the Side Chain

The 3,4-dimethoxyphenylbutanoyl side chain offers several additional fragmentation possibilities:

  • Benzylic Cleavage: The bond between the β and γ carbons of the butanoic acid chain is a likely point of cleavage due to the stability of the resulting benzylic cation.

  • Loss of Methyl Groups: The methoxy groups on the aromatic ring can undergo the loss of a methyl radical (•CH₃).

  • Cleavage within the Dimethoxy-phenyl Moiety: Further fragmentation of the aromatic ring and its substituents can occur at higher collision energies.

The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule [M+H]⁺.

fragmentation_pathway M [M+H]⁺ (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid F1 Loss of H₂O + CO Iminium Ion M->F1 - (H₂O + CO) F2 Loss of •COOH Decarboxylated Ion M->F2 - •COOH F3 Benzylic Cleavage 3,4-dimethoxybenzyl cation M->F3 Cβ-Cγ cleavage F4 Loss of •CH₃ from F3 F3->F4 - •CH₃

Caption: Predicted Fragmentation Pathways of Protonated (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

Comparison with a Positional Isomer: (2R)-2-amino-4-(2,5-dimethoxyphenyl)butanoic acid

To demonstrate the power of MS/MS in distinguishing between isomers, let's consider the fragmentation of a hypothetical positional isomer, (2R)-2-amino-4-(2,5-dimethoxyphenyl)butanoic acid. While the fragmentation of the amino acid backbone would be identical, the fragmentation of the aromatic side chain, particularly at higher energies, would likely produce a different fingerprint due to the different positions of the methoxy groups. This highlights the importance of a comprehensive analysis of the entire fragmentation spectrum.

Experimental Validation Protocol

A rigorous and self-validating experimental protocol is crucial for confirming the predicted fragmentation pattern.[3] This involves a systematic approach from sample preparation to data analysis.

Sample Preparation and LC-MS/MS Analysis
  • Standard Preparation: Prepare a 1 mg/mL stock solution of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Perform serial dilutions to obtain a working concentration of 1 µg/mL.

  • Chromatographic Separation: Employ a liquid chromatography (LC) system coupled to the mass spectrometer. A C18 reversed-phase column is suitable for separating the analyte from potential impurities. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, will ensure good peak shape and ionization efficiency.

  • Mass Spectrometry: Utilize a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[10]

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is recommended for amino acids.[10]

    • MS1 Scan: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

    • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID).[11] Acquire product ion spectra over a range of collision energies (e.g., 10, 20, 40 eV) to observe both low-energy and high-energy fragmentations.

The following diagram outlines the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation P1 Prepare Stock Solution P2 Serial Dilution P1->P2 A1 LC Separation (C18 Column) P2->A1 A2 ESI Positive Ionization A1->A2 A3 MS1: Full Scan (Accurate Mass of [M+H]⁺) A2->A3 A4 MS2: Product Ion Scan (CID of [M+H]⁺) A3->A4 V1 Accurate Mass Confirmation A4->V1 V2 Fragmentation Pattern Analysis V1->V2 V3 Comparison with Predicted Fragments V2->V3 V4 Isotopic Pattern Analysis V3->V4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Welcome to the definitive operational guide for handling (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid (an unnatural D-homophenylalanine derivative). As a Senior Application Scientist, my objective is to provide you...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive operational guide for handling (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid (an unnatural D-homophenylalanine derivative). As a Senior Application Scientist, my objective is to provide you with a self-validating, causality-driven framework for handling this compound.

While unnatural amino acids lack the acute lethality of reactive electrophiles or heavy metals, their fine microcrystalline structure and modified lipophilicity present unique inhalation and dermal absorption risks[1]. This guide moves beyond basic safety data sheets, detailing the mechanistic reasoning behind each safety measure to ensure absolute scientific integrity and operational security during peptide synthesis and drug development workflows.

Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The addition of the 3,4-dimethoxyphenyl group to the amino acid backbone fundamentally alters its physical properties compared to endogenous amino acids.

Table 1: Physicochemical Properties & Operational Implications

PropertyQuantitative Value / ProfileOperational Implication (Causality)
Molecular Weight 239.27 g/mol Moderate mass; forms light, easily aerosolized microcrystalline powders.
Partition Coefficient (LogP) ~1.5 - 2.0 (Estimated)Enhanced lipophilicity increases potential for dermal penetration through the stratum corneum compared to natural amino acids.
Vapor Pressure Negligible at 25°CInhalation risk is entirely particulate-driven (dust), not vapor-driven.
Solubility Low in H₂O; Soluble in DMSO/DMFSpills cannot be cleaned with dry wiping; requires surfactant or ethanol-laced water to break surface tension and solubilize the compound.
Personal Protective Equipment (PPE) Matrix

Standard laboratory gowning is insufficient without understanding why it is deployed. In strict accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[2], the following targeted PPE matrix must be utilized to create a multi-layered barrier system.

Table 2: Targeted PPE Matrix

PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Double Nitrile Gloves (≥ 4 mil thickness)Nitrile provides broad chemical resistance. Double-gloving ensures that if the lipophilic dimethoxyphenyl moiety compromises the outer glove during solvent handling, the inner glove remains a pristine barrier.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against microcrystalline dust aerosolization during spatial transfer. Fine powders bypass standard safety glasses and cause severe mechanical/chemical ocular irritation.
Respiratory Protection N95 or P100 Particulate RespiratorRequired for bulk handling (>10g) outside a ventilated enclosure. Filters out fine particles to prevent respiratory sensitization[3].
Body Protection Flame-retardant, static-dissipative lab coatUnnatural amino acid powders hold static charges. A static-dissipative coat prevents electrostatic buildup that would otherwise attract airborne powder directly to the researcher's body.
Operational Workflow: Safe Handling & Aliquoting

Every protocol must be a self-validating system. If one step fails, the environment itself must act as a failsafe.

Phase 1: Preparation & Environmental Control

  • Verify Airflow: Ensure the chemical fume hood or ventilated balance enclosure is operating with a face velocity of 80–100 feet per minute (fpm).

    • Causality: This specific velocity is optimal to capture airborne particulates without creating turbulent eddies that could blow the light powder out of the hood and into the operator's breathing zone.

  • Static Elimination: Pass a zero-stat ionizing gun over the weighing paper and spatula.

    • Causality: Neutralizing the environment prevents the powder from "jumping" due to electrostatic repulsion, which contaminates the balance and aerosolizes the compound.

  • Don PPE: Follow the OSHA-compliant gowning procedure: Lab coat → Inner gloves → Goggles → Respirator → Outer gloves.

Phase 2: Execution & Weighing 4. Container Acclimation: Allow the sealed chemical vial to reach room temperature in a desiccator before opening.

  • Causality: Prevents ambient moisture condensation on the powder. Moisture degrades the reagent and alters its molecular weight, ruining stoichiometric calculations for downstream peptide synthesis.

  • Aliquoting: Use a static-dissipative PTFE or ceramic spatula to transfer the solid. Avoid aggressive scraping against the glass vial.

  • Sealing: Cap the primary container immediately after transfer and wrap the seal with Parafilm to prevent atmospheric degradation.

Phase 3: Decontamination 7. Wet Wipe: Spray a lint-free wipe with a 10% ethanol/water solution and wipe down the spatula, balance pan, and hood surface.

  • Causality: The ethanol lowers the surface tension of the hydrophobic 3,4-dimethoxyphenyl groups, ensuring complete solubilization and removal of micro-residues that dry wiping would merely spread.

  • Doffing: Remove outer gloves inside the hood (turning them inside out) and dispose of them in a solid hazardous waste bin before withdrawing your hands from the ventilated space.

Emergency Spill Response & Decontamination Logic

In the event of a spill, immediate categorization of the hazard prevents overreaction or dangerous under-reaction. Follow the logic tree below.

SpillResponse Start Spill Detected: (2R)-2-amino-4-(3,4-dimethoxyphenyl) butanoic acid Assess Assess Spill Volume & Airborne Dust Start->Assess Minor Minor Spill (< 50g) No significant dust Assess->Minor Low Risk Major Major Spill (> 50g) or High Dust Assess->Major High Risk PPE Don N95/P100 Respirator, Nitrile Gloves, Goggles Minor->PPE Evacuate Evacuate Lab & Increase Ventilation Major->Evacuate Evacuate->PPE Wet Mist with Water/Ethanol to Suppress Dust PPE->Wet Sweep Collect with Anti-static Tools Wet->Sweep Dispose Transfer to Hazardous Waste Container Sweep->Dispose Decon Wipe Surface with 10% Bleach / Soap Dispose->Decon

Fig 1. Decision-tree logic for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid spill response.

Execution Steps for Spill Recovery:

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the microcrystalline powder, bypassing standard ocular and respiratory defenses. Mist the spill lightly with a 10% ethanol/water solution to bind the dust.

  • Collect: Use a disposable plastic scoop (never metal, to avoid sparking or static generation) to collect the damp powder.

  • Isolate: Place the collected slurry into a sealable polyethylene hazardous waste bag.

  • Clean: Wash the affected surface with a mild detergent solution to remove lipophilic residues, followed by a DI water rinse.

Waste Disposal Plan

Improper disposal of unnatural amino acids can lead to environmental contamination and regulatory fines.

  • Solid Waste: Contaminated gloves, weighing papers, and collected spill debris must be placed in a clearly labeled, sealable polyethylene container designated for "Non-Halogenated Organic Solid Waste."

  • Liquid Waste: Any solvent (DMSO, DMF, Ethanol) containing dissolved (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid must be collected in a compatible high-density polyethylene (HDPE) carboy.

  • Restriction: Absolutely no material may be flushed down the sink. All waste must be transferred to a licensed hazardous waste contractor in accordance with local and federal EPA regulations.

References
  • Safety Data Sheet: D-Homophenylalanine Deriv
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection (OSHA 29 CFR 1910 Subpart I)
  • Respiratory Protection - General Guidance & NIOSH Respirator Selection Logic Occupational Safety and Health Administr

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.